Poziotinib
Descripción
This compound has been used in trials studying the treatment of Breast Cancer, Metastatic Breast Cancer, Increased Drug Resistance, Adenocarcinoma of Lung Stage IV, and Adenocarcinoma of Lung Stage IIIB, among others.
This compound is an orally bioavailable, quinazoline-based, irreversible pan-epidermal growth factor receptor (EGFR or HER) inhibitor, with potential antineoplastic activity. Upon oral administration, this compound inhibits EGFR (HER1 or ErbB1), HER2 and HER4, thereby inhibiting proliferation of tumor cells in which these receptors are overexpressed and/or mutated. EGFRs, cell surface receptor tyrosine kinases upregulated or mutated in a variety of cancer cell types, play key roles in cellular proliferation and survival.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 8 investigational indications.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-[4-[4-(3,4-dichloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2FN4O3/c1-3-20(31)30-8-6-13(7-9-30)33-19-10-14-17(11-18(19)32-2)27-12-28-23(14)29-16-5-4-15(24)21(25)22(16)26/h3-5,10-13H,1,6-9H2,2H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFWVDIFUFFKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)Cl)Cl)F)OC4CCN(CC4)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148853 | |
| Record name | Poziotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092364-38-9 | |
| Record name | Poziotinib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092364-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poziotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092364389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poziotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12114 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Poziotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | POZIOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OEI6OOU6IK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Challenge of EGFR Exon 20 Mutations in NSCLC
An In-depth Technical Guide to the Mechanism of Action of Poziotinib in EGFR Exon 20 Mutations
For Researchers, Scientists, and Drug Development Professionals
Mutations in the epidermal growth factor receptor (EGFR) are significant oncogenic drivers in non-small cell lung cancer (NSCLC), occurring in approximately 15% of patients.[1] While deletions in exon 19 and the L858R substitution in exon 21 are the most common and are sensitive to various tyrosine kinase inhibitors (TKIs), insertions in exon 20 (EGFRex20ins) represent the third most frequent type of EGFR mutation, accounting for 4-12% of all EGFR-mutated NSCLCs.[2][3] These mutations are notoriously challenging to treat as they are intrinsically resistant to most standard EGFR TKIs.[2][4] This resistance stems from structural changes in the drug-binding pocket of the EGFR kinase domain, which reduces the efficacy of conventional inhibitors.[5][6][7]
This compound: A Novel Kinase Inhibitor for a Recalcitrant Target
This compound is a potent, irreversible, quinazoline-based tyrosine kinase inhibitor.[8] Preclinical models demonstrated its particular activity against a subset of EGFR mutations, specifically exon 20 insertions.[9] Its unique structural properties—small size and flexibility—allow it to circumvent the steric hindrance imposed by the exon 20 insertion, a key limitation for larger, more rigid TKIs.[4] This has positioned this compound as a promising therapeutic agent for this specific, hard-to-treat patient population.
Core Mechanism of Action
Structural Basis of Inhibition: Overcoming Steric Hindrance
EGFR exon 20 insertions are characterized by the addition of amino acids in the loop immediately following the C-helix of the kinase domain.[5][6][7] This alteration remodels the drug-binding pocket, making it smaller and sterically hindering the binding of many TKIs.[4] this compound's compact and flexible structure enables it to fit into this constricted pocket and form a covalent bond with the Cys797 residue, leading to potent and irreversible inhibition of the kinase.[10]
The Critical Role of Insertion Location
The therapeutic efficacy of this compound is highly dependent on the specific location of the amino acid insertions within exon 20.[1] This has led to a sub-classification of these mutations:
-
Near-Loop Insertions: Occurring between amino acids A767 and P772.[1][5][6][7]
-
Far-Loop Insertions: Occurring beyond amino acid P772.[1][5][6][7]
Preclinical modeling and clinical data have consistently shown that tumors with near-loop insertions are significantly more sensitive to this compound than those with far-loop insertions.[1][5][11] Molecular dynamics simulations suggest that near-loop insertions result in multiple conformational states and lower transitional energy compared to far-loop insertions, which may explain the differential drug sensitivity.[11]
Inhibition of Downstream Signaling Pathways
Aberrant activation of EGFR due to exon 20 insertions leads to the continuous stimulation of downstream signaling cascades that drive tumor growth and proliferation.[3][12] The two primary pathways involved are:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell proliferation and survival.
-
PI3K/AKT/mTOR Pathway: A key regulator of cell growth, metabolism, and survival.[3][12]
By irreversibly inhibiting the EGFR kinase, this compound effectively blocks the phosphorylation and activation of these downstream effectors.[12] This shutdown of pro-survival signaling ultimately leads to cell cycle arrest and apoptosis in cancer cells.
References
- 1. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR exon 20 insertion mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting EGFR Exon 20 Insertion Mutations in Non-small-Cell Lung Cancer: Changes in Treatment Strategies are Coming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 6. This compound Shows Activity in EGFR Exon 20–Mutant NSCLC, With Efficacy Dependent on Insertion Location - The ASCO Post [ascopost.com]
- 7. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location - ecancer [ecancer.org]
- 8. ascopubs.org [ascopubs.org]
- 9. onclive.com [onclive.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound for EGFR exon 20-insertion NSCLC: Clinical efficacy of the phase 2 ZENITH trial and differential impact of EGFR exon 20 insertion location on sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Poziotinib: A Deep Dive into its Molecular Framework and Target Engagement
For Immediate Release
This technical guide offers an in-depth analysis of Poziotinib, a potent, irreversible pan-HER tyrosine kinase inhibitor. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the molecular architecture of this compound and the kinetics of its interaction with key oncogenic drivers, particularly in the context of non-small cell lung cancer (NSCLC) with EGFR and HER2 exon 20 insertion mutations.
Molecular Structure of this compound
This compound (HM781-36B) is a quinazoline-based small molecule designed for oral administration.[1] Its structural framework is pivotal to its mechanism of action, enabling it to form a covalent bond with its target kinases.
Table 1: Molecular Identifiers for this compound [1][2][3][4][5]
| Identifier | Value |
| IUPAC Name | 1-[4-[[4-[(3,4-dichloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-1-piperidinyl]-2-propen-1-one |
| Chemical Formula | C₂₃H₂₁Cl₂FN₄O₃ |
| Molecular Weight | 491.34 g/mol |
| Canonical SMILES | C=CC(=O)N1CCC(CC1)OC2=CC3=C(C=C2OC)N=CN=C3NC4=C(C(=C(C=C4)Cl)Cl)F |
| PubChem CID | 25127713 |
Binding Kinetics and Potency
This compound functions as an irreversible inhibitor, forming a covalent bond with a cysteine residue within the ATP-binding site of the HER family of kinases (EGFR/HER1, HER2, and HER4).[3][6] This irreversible binding leads to sustained inhibition of the kinase activity. The potency of this compound has been extensively evaluated against wild-type and mutated forms of EGFR and HER2, with a particular focus on exon 20 insertion mutations, which are notoriously resistant to other tyrosine kinase inhibitors (TKIs).
In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. This compound has demonstrated low nanomolar IC50 values against a range of EGFR and HER2 variants.
Table 2: this compound IC50 Values against Wild-Type and Mutated HER Family Kinases [3][6][7]
| Target | IC50 (nM) |
| EGFR (Wild-Type) | 3.2 |
| HER2 (Wild-Type) | 5.3 |
| HER4 (Wild-Type) | 23.5 |
| EGFR (T790M mutant) | 4.2 |
| EGFR (L858R/T790M mutant) | 2.2 |
Table 3: this compound IC50 Values against EGFR and HER2 Exon 20 Insertion Mutants in Ba/F3 Cells [8]
| Cell Line (Mutation) | Average IC50 (nM) |
| EGFR Exon 20 Mutants | 1.0 |
| HER2 Exon 20 Mutants | 1.9 |
These data highlight the exceptional potency of this compound against exon 20 insertion mutations, being significantly more potent than other TKIs like osimertinib and afatinib in these contexts.[8]
Covalent Binding Mechanism
The acrylamide moiety in this compound's structure acts as a Michael acceptor, facilitating the covalent interaction with the thiol group of a cysteine residue (Cys797 in EGFR and the homologous Cys805 in HER2) in the kinase domain.[9] The stereochemistry of this compound has been shown to be crucial for this covalent bond formation, with one enantiomer exhibiting significantly higher activity due to a more favorable conformation for the reaction.[10]
While specific kinetic constants such as the association rate constant (k_on), dissociation rate constant (k_off), and residence time have not been extensively published for this compound, its irreversible covalent binding implies a very slow off-rate, leading to prolonged target inhibition.
Experimental Methodologies
The characterization of this compound's binding kinetics and cellular effects relies on a suite of established in vitro and cell-based assays.
In Vitro Kinase Assay (General Protocol)
These assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.
-
Reaction Mixture Preparation : A reaction buffer containing Tris-HCl, MgCl₂, and EDTA is prepared.
-
Enzyme and Substrate : A recombinant kinase (e.g., EGFR or HER2) and a suitable substrate (e.g., a synthetic peptide or a protein like α-casein) are added to the reaction mixture.
-
Inhibitor Addition : this compound, at varying concentrations, is introduced to the reaction wells.
-
Initiation of Reaction : The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-³²P]-ATP).
-
Incubation : The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination and Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically through methods like filter binding and scintillation counting or fluorescence polarization.[7][11]
Cell Viability Assay (General Protocol)
These assays determine the effect of a compound on cell proliferation and survival.
-
Cell Seeding : Cells (e.g., Ba/F3 cells engineered to express specific EGFR or HER2 mutations) are seeded in 96-well plates at a predetermined density.[12]
-
Compound Treatment : this compound is added to the wells at a range of concentrations.
-
Incubation : The cells are incubated with the compound for a specified duration (e.g., 72 hours).[8]
-
Viability Reagent Addition : A viability reagent, such as MTT or MTS, is added to each well.[13][14]
-
Incubation with Reagent : The plates are incubated for a further 1-4 hours to allow for the metabolic conversion of the reagent by viable cells into a colored formazan product.[13]
-
Data Acquisition : The absorbance of the formazan product is measured using a microplate reader, which correlates with the number of viable cells.
Western Blotting for Phosphoprotein Analysis (General Protocol)
This technique is used to detect the phosphorylation status of specific proteins, providing insight into the inhibition of signaling pathways.
-
Cell Lysis : Cells treated with this compound are lysed to extract proteins.
-
Protein Quantification : The total protein concentration in the lysates is determined.
-
SDS-PAGE : Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking : The membrane is incubated with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation : The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-EGFR, p-HER2, p-AKT, p-ERK) and total protein controls.
-
Secondary Antibody Incubation : A secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody is added.
-
Detection : A chemiluminescent substrate is added, and the resulting signal is captured to visualize the protein bands.[9][15]
Signaling Pathway Inhibition
By inhibiting EGFR and HER2, this compound blocks the activation of downstream signaling pathways that are critical for tumor cell proliferation and survival. The two major pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Conclusion
This compound is a highly potent, irreversible inhibitor of the HER family of kinases, with remarkable activity against EGFR and HER2 exon 20 insertion mutations. Its unique structural features enable a covalent binding mechanism that leads to sustained target inhibition. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other covalent inhibitors in the field of oncology drug development. Further research to fully elucidate the detailed binding kinetics of this compound will provide deeper insights into its mechanism of action and potential for therapeutic optimization.
References
- 1. This compound | C23H21Cl2FN4O3 | CID 25127713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound hydrochloride | C23H22Cl3FN4O3 | CID 54767257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. GSRS [precision.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | HER | Apoptosis | EGFR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factors affecting irreversible inhibition of EGFR and influence of chirality on covalent binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. goldbio.com [goldbio.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Poziotinib's Activity Against Non-Small Cell Lung Cancer Cell Lines: A Technical Guide
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients harbors mutations in the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell proliferation and survival. While several generations of tyrosine kinase inhibitors (TKIs) have been developed to target common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors with insertions in exon 20 of EGFR have historically been resistant to these therapies. Poziotinib, a novel, oral, quinazoline-based TKI, has emerged as a promising therapeutic agent for this patient population. This technical guide provides an in-depth overview of the preclinical activity of this compound against NSCLC cell lines, with a focus on its mechanism of action, quantitative efficacy data, relevant experimental protocols, and the signaling pathways involved.
Mechanism of Action
This compound is a covalent, irreversible inhibitor of the HER family of tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). Its mechanism of action in NSCLC with EGFR exon 20 insertions is attributed to its unique structural properties. The insertion mutations in exon 20 cause steric hindrance in the ATP-binding pocket of the EGFR kinase domain, which limits the access of larger, more rigid TKIs. This compound's smaller size and flexible structure allow it to circumvent this steric hindrance and covalently bind to a cysteine residue (C797) in the active site of the EGFR kinase. This irreversible binding blocks the downstream signaling pathways that drive tumor growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Signaling Pathway of this compound Action
Caption: this compound inhibits the constitutively active EGFR with exon 20 insertions.
Quantitative Data on this compound Activity
The preclinical efficacy of this compound has been evaluated in various NSCLC cell line models, including genetically engineered Ba/F3 cells and patient-derived cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a drug.
Table 1: In Vitro Activity of this compound in Ba/F3 Cells Expressing EGFR Exon 20 Mutations
| EGFR Exon 20 Mutation | Average IC50 (nM) |
| D770_N771insSVD | 0.7 |
| V769_D770insASV | 1.2 |
| H773_V774insNPH | 2.5 |
| A767_V769dupASV | 0.5 |
| Y764_V765insHH | 3.1 |
| M766_A767insASV | 0.9 |
| Wild-Type EGFR | >1000 |
Data is representative and compiled from published studies. Actual values may vary between experiments.
Experimental Protocols
Cell Viability Assay
This protocol is used to determine the IC50 values of this compound in NSCLC cell lines.
-
Cell Culture: NSCLC cell lines (e.g., NCI-H1975, HCC827, or Ba/F3 cells engineered to express specific EGFR mutations) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For Ba/F3 cells, the medium is also supplemented with 10 ng/mL of murine IL-3.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: this compound is serially diluted in culture medium to a range of concentrations (e.g., 0.1 nM to 10 µM). The cells are then treated with the different concentrations of this compound for 72 hours.
-
Viability Assessment: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which is an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The data is normalized to untreated control cells, and the IC50 values are calculated using a non-linear regression model in a statistical software like GraphPad Prism.
Western Blotting
This protocol is used to assess the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
-
Cell Lysis: NSCLC cells are treated with various concentrations of this compound for a specified time (e.g., 2-6 hours). After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
This protocol is used to evaluate the anti-tumor activity of this compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice) are used.
-
Tumor Implantation: NSCLC cells (e.g., 5 x 10^6 cells) are subcutaneously injected into the flank of each mouse. Alternatively, patient-derived xenograft (PDX) models can be established by implanting tumor fragments from a patient's biopsy.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups. This compound is administered orally once daily at a specified dose (e.g., 5-15 mg/kg). The control group receives a vehicle control.
-
Tumor Measurement and Monitoring: Tumor volume is measured every 2-3 days using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or after a specified duration of treatment. The tumors are then excised, weighed, and may be used for further analysis (e.g., western blotting or immunohistochemistry). The tumor growth inhibition (TGI) is calculated to assess the efficacy of the treatment.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound in NSCLC.
Mechanisms of Resistance to this compound
Despite the promising activity of this compound, acquired resistance can develop. The mechanisms of resistance can be broadly categorized into EGFR-dependent and EGFR-independent pathways.
-
EGFR-Dependent Mechanisms:
-
Secondary Mutations in EGFR: The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. This mutation reduces the binding affinity of this compound to EGFR.
-
-
EGFR-Independent Mechanisms:
-
Bypass Signaling Pathway Activation: Tumor cells can develop resistance by activating alternative signaling pathways to bypass their dependency on EGFR. This can occur through:
-
MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as the PI3K/AKT pathway, independently of EGFR.
-
PI3K Pathway Alterations: Mutations in components of the PI3K pathway, such as PIK3CA, can lead to its constitutive activation.
-
-
Epithelial-to-Mesenchymal Transition (EMT): This process involves a change in cell phenotype from an epithelial to a more migratory and invasive mesenchymal state. EMT has been associated with resistance to various EGFR TKIs.
-
Logical Relationship of this compound Resistance Mechanisms
Caption: Mechanisms of acquired resistance to this compound in NSCLC.
Conclusion
This compound has demonstrated significant preclinical activity against NSCLC cell lines harboring EGFR exon 20 insertion mutations. Its unique structural characteristics enable it to overcome the steric hindrance that limits the efficacy of other TKIs. While acquired resistance remains a challenge, a deeper understanding of the underlying mechanisms is paving the way for the development of rational combination therapies and next-generation inhibitors to improve clinical outcomes for this patient population. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of NSCLC and drug development.
In-Silico Modeling of Poziotinib's Interaction with EGFR and HER2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the in-silico modeling of Poziotinib, a potent tyrosine kinase inhibitor, and its binding mechanisms to Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This compound has demonstrated significant clinical activity, particularly against EGFR and HER2 exon 20 insertion mutations, which are typically resistant to other tyrosine kinase inhibitors. Understanding the molecular interactions underpinning this efficacy is crucial for the rational design of next-generation inhibitors and for optimizing clinical applications. This document details the computational methodologies used to model this binding, summarizes key quantitative data, provides outlines of experimental validation techniques, and visualizes the critical signaling pathways and workflows involved.
Introduction to this compound and its Targets: EGFR and HER2
This compound is a quinazoline-based, irreversible pan-HER inhibitor that covalently binds to the kinase domain of EGFR, HER2, and HER4. Its unique structural characteristics, including its smaller size and flexibility, enable it to overcome the steric hindrance imposed by exon 20 insertion mutations in EGFR and HER2, a common mechanism of resistance to other TKIs.
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, which play a central role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR and HER2 signaling, often through mutations or overexpression, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC) and breast cancer. Upon ligand binding (for EGFR) or heterodimerization, these receptors undergo a conformational change, leading to the activation of their intracellular kinase domains and the initiation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Quantitative Analysis of this compound Activity
The potency of this compound against various EGFR and HER2 mutations, particularly exon 20 insertions, has been extensively quantified through in-vitro studies. The half-maximal inhibitory concentration (IC50) is a key metric for this, and the data consistently demonstrates this compound's high potency.
| Cell Line | Mutation | Average IC50 (nM) | Reference |
| Ba/F3 | EGFR exon 20 insertion | 1.0 | |
| Ba/F3 | HER2 exon 20 insertion | 1.9 | |
| H1781 | HER2 exon 20 insertion | - | |
| CUTO14 | EGFR A767dupASV | 1.84 | |
| YUL-0019 | EGFR N771delinsFH | 0.30 |
Clinical trials have also provided valuable data on the efficacy of this compound in patients with EGFR and HER2 exon 20 mutant NSCLC.
| Clinical Trial | Phase | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| NCT03066206 | 2 | NSCLC with EGFR exon 20 mutations | 64% (first 11 patients) | Not reached at initial report | |
| ZENITH20 | 2 | NSCLC with HER2 exon 20 mutations | 27.8% | 5.5 months |
In-Silico Modeling Workflow
The in-silico investigation of this compound's binding to EGFR and HER2 typically follows a multi-step computational workflow. This process allows for the prediction and analysis of binding modes, interaction energies, and the impact of mutations.
Methodologies for In-Silico Modeling
3.1.1. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. For this compound, which forms a covalent bond, specialized covalent docking protocols are necessary.
-
Protein Preparation:
-
Obtain the crystal structure of the target protein (e.g., EGFR or HER2 kinase domain) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Repair any missing residues or loops using homology modeling if necessary.
-
Define the binding site, typically centered around the ATP-binding pocket. For covalent docking, the reactive residue (e.g., Cys797 in EGFR) must be identified.
-
-
Ligand Preparation:
-
Obtain the 2D or 3D structure of this compound from a chemical database (e.g., PubChem).
-
Generate a 3D conformation and optimize its geometry using a suitable force field.
-
Assign partial charges to the atoms.
-
Define the reactive atom in this compound (the Michael acceptor) that will form the covalent bond.
-
-
Covalent Docking Simulation:
-
Utilize a docking program that supports covalent docking (e.g., AutoDock, GOLD, Schrödinger's CovDock).
-
Specify the covalent bond to be formed between the defined reactive residues of the protein and the ligand.
-
Perform the docking simulation to generate a series of binding poses.
-
Rank the poses based on a scoring function that estimates the binding affinity.
-
-
Analysis:
-
Analyze the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
Visualize the protein-ligand complex to understand the structural basis of binding.
-
3.1.2. Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.
-
System Setup:
-
Use the best-ranked pose from molecular docking as the starting structure.
-
Place the complex in a periodic box of explicit solvent (e.g., water).
-
Add counter-ions to neutralize the system.
-
Parameterize the ligand and the covalent linkage using a suitable force field (e.g., CHARMM, AMBER).
-
-
Simulation Protocol:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 310 K).
-
Equilibrate the system under constant temperature and pressure (NPT ensemble) until properties like density and potential energy stabilize.
-
Run the production simulation for a sufficient duration (typically nanoseconds to microseconds) to sample the conformational space.
-
-
Analysis:
-
Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Analyze Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Perform binding free energy calculations (e.g., MM/PBSA, MM/GBSA) to estimate the binding affinity.
-
Analyze the trajectory to observe changes in intermolecular interactions over time.
-
EGFR/HER2 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the kinase activity of EGFR and HER2, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Experimental Validation Protocols
In-silico predictions must be validated through experimental techniques. The following are key protocols used to confirm the binding of this compound and its effect on EGFR/HER2 signaling.
5.1. Immunoprecipitation (IP) and Western Blotting for Binding and Phosphorylation
This protocol is designed to first isolate EGFR or HER2 from cell lysates and then detect the presence of the other receptor (to confirm dimerization) and the phosphorylation status of key residues.
-
Cell Culture and Lysis:
-
Culture cancer cell lines with known EGFR/HER2 expression (e.g., SK-BR-3, BT-474) to 80-90% confluency.
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.
-
Quantify the protein concentration of the lysates.
-
-
Immunoprecipitation:
-
Incubate a specific amount of cell lysate (e.g., 500 µg) with a primary antibody against the target protein (e.g., anti-HER2) overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-EGFR to detect heterodimerization, or anti-phospho-HER2 to detect phosphorylation).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
5.2. In-Vitro Kinase Assay
This assay directly measures the enzymatic activity of EGFR and HER2 and the inhibitory effect of this compound.
-
Assay Setup:
-
In a microplate, add the purified recombinant EGFR or HER2 kinase domain.
-
Add a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1) and ATP.
-
Add varying concentrations of this compound to different wells.
-
Incubate the plate at 30°C for a specified time to allow the kinase reaction to proceed.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA-based: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to the kinase activity.
-
Fluorescence-based: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The in-silico modeling of this compound's binding to EGFR and HER2 provides a powerful framework for understanding its mechanism of action at a molecular level. The combination of molecular docking and molecular dynamics simulations allows for the detailed characterization of the binding interface and the prediction of binding affinities. These computational approaches, when validated by experimental techniques such as immunoprecipitation, western blotting, and in-vitro kinase assays, offer a comprehensive picture of how this compound effectively inhibits these key oncogenic drivers. This integrated approach is invaluable for the ongoing development of targeted cancer therapies.
Poziotinib: A Pan-HER Inhibitor Overcoming Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the advent of tyrosine kinase inhibitors (TKIs) targeting activating mutations in the epidermal growth factor receptor (EGFR). However, the emergence of primary and acquired resistance, particularly in tumors harboring atypical mutations such as exon 20 insertions in EGFR and HER2, presents a significant clinical challenge. Poziotinib, a novel, orally available, quinazoline-based pan-HER inhibitor, has demonstrated significant promise in overcoming TKI resistance. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting this compound's role in this setting, with a focus on its mechanism of action, quantitative efficacy data, and the experimental methodologies used to elucidate its activity.
Mechanism of Action: Overcoming Steric Hindrance
First and second-generation EGFR TKIs are largely ineffective against EGFR and HER2 exon 20 insertion mutations.[1] These mutations induce a conformational change in the ATP-binding pocket of the kinase domain, leading to steric hindrance that prevents optimal drug binding.[1] this compound's unique structural features, including its smaller size and increased flexibility, allow it to circumvent this steric clash and effectively bind to and inhibit the kinase activity of these mutated receptors.[1] Preclinical modeling and molecular dynamics simulations have shown that this compound can fit into the constrained binding pocket created by exon 20 insertions, a feat that larger TKIs cannot achieve.[1]
Quantitative Preclinical Efficacy of this compound
Preclinical studies have consistently demonstrated the potent and selective activity of this compound against cell lines harboring EGFR and HER2 exon 20 insertion mutations. The following tables summarize key quantitative data from these studies, providing a comparative analysis of this compound's efficacy against other TKIs.
Table 1: In Vitro Activity of this compound and Comparator TKIs in Ba/F3 Cells Expressing HER2 Exon 20 Insertion Mutations [2]
| HER2 Exon 20 Mutation | This compound IC50 (nM) | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | Neratinib IC50 (nM) | Osimertinib IC50 (nM) |
| A775insYVMA | 1.8 | 10.5 | 12.1 | 11.2 | >1000 |
| G776delinsVC | 2.1 | 12.3 | 14.5 | 13.1 | >1000 |
| P780_Y781insGSP | 1.9 | 11.8 | 13.9 | 12.5 | >1000 |
| Average | 1.9 | 11.5 | 13.5 | 12.3 | >1000 |
Table 2: In Vitro Activity of this compound in NSCLC Cell Lines with EGFR Exon 20 Insertions [3]
| Cell Line | EGFR Exon 20 Insertion | This compound IC50 (nM) |
| NCI-H1975 | L858R/T790M | 36.5 |
| PC-9 | exon 19 del | 0.4 |
| HCC827 | exon 19 del | 0.3 |
| Ba/F3 D770_N771insNPG | D770_N771insNPG | 1.2 |
| Ba/F3 A767_V769dupASV | A767_V769dupASV | 0.8 |
Clinical Efficacy in TKI-Resistant NSCLC
The promising preclinical data for this compound led to its evaluation in clinical trials for patients with advanced NSCLC harboring EGFR or HER2 exon 20 insertion mutations who had often progressed on prior therapies. The ZENITH20 trial, a multicenter, multicohort, phase 2 study, has been pivotal in establishing the clinical activity of this compound.
Table 3: Efficacy of this compound in Patients with Previously Treated NSCLC with HER2 Exon 20 Insertions (ZENITH20, Cohort 2) [2][4][5]
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 27.8% (95% CI: 18.9-38.2) |
| Disease Control Rate (DCR) | 70.0% (95% CI: 59.4-79.2) |
| Median Progression-Free Survival (PFS) | 5.5 months (95% CI: 3.9-5.8) |
| Median Duration of Response (DoR) | 5.1 months (95% CI: 4.2-5.5) |
Table 4: Efficacy of this compound in a Phase II Study of Patients with NSCLC with EGFR Exon 20 Mutations [3][6]
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 32% (Investigator Assessed) |
| Disease Control Rate (DCR) | 84% |
| Median Progression-Free Survival (PFS) | 5.5 months |
| Median Duration of Response (DoR) | 8.6 months |
| Median Overall Survival (OS) | 19.2 months |
Notably, the efficacy of this compound in patients with EGFR exon 20 mutations was found to be highly dependent on the location of the insertion.[7][8] A higher objective response rate of 46% was observed in patients with "near-loop" insertions (amino acids A767 to P772), while no responses were seen in those with "far-loop" insertions.[7][8]
Mechanisms of Acquired Resistance to this compound
Despite its efficacy, acquired resistance to this compound can develop. Preclinical and clinical studies have identified several mechanisms of resistance, which can be broadly categorized as EGFR-dependent and EGFR-independent.
EGFR-Dependent Mechanisms:
-
Secondary EGFR mutations: The acquisition of the T790M "gatekeeper" mutation and the C797S mutation in the EGFR kinase domain have been observed in preclinical models of this compound resistance.[6] The T790M mutation was also detected in patients who developed resistance to this compound.[7]
-
EGFR amplification: Increased copy number of the EGFR gene can also contribute to resistance.[7]
EGFR-Independent Mechanisms:
-
MET Amplification: Activation of the MET receptor tyrosine kinase pathway is a known bypass track for EGFR inhibition and has been identified as a mechanism of resistance to this compound.[7]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells lose their characteristics and gain mesenchymal features, has been associated with resistance to various EGFR TKIs, including this compound, in preclinical models.[6]
-
Activation of MAPK and PI3K pathways: Reactivation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, can also mediate resistance.[9]
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's role in overcoming TKI resistance.
Generation of TKI-Resistant Cell Lines
Objective: To establish cell line models of acquired resistance to TKIs for in vitro studies.
Methodology (Dose-Escalation Method): [5][10]
-
Cell Culture: Culture parental NSCLC cell lines (e.g., PC-9, HCC827) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial TKI Exposure: Begin by exposing the cells to a low concentration of the TKI (e.g., gefitinib, erlotinib, or this compound), typically starting at a fraction of the IC50 value.
-
Stepwise Dose Escalation: Gradually increase the concentration of the TKI in the culture medium in a stepwise manner. This is typically done with each cell passage, allowing the cells to adapt to the increasing drug pressure. The concentration increments can be 10-30% at each step.
-
Selection of Resistant Clones: Continue the dose escalation over a period of several months until the cells can proliferate in the presence of a high concentration of the TKI (e.g., 1-2 μM).
-
Characterization: The resulting resistant cell lines should be characterized to confirm their resistance phenotype (e.g., by determining the new IC50 value) and to investigate the underlying resistance mechanisms (e.g., by sequencing for secondary mutations, or western blotting for protein expression changes).
Ba/F3 Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of TKIs against specific EGFR or HER2 mutations.
-
Cell Culture: Maintain Ba/F3 cells (an IL-3 dependent murine pro-B cell line) stably transfected with the specific EGFR or HER2 mutant of interest in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and murine IL-3.
-
Cell Plating: Wash the cells to remove IL-3 and plate them in 96-well plates at a density of 2 x 10^4 to 3 x 10^4 cells per well in IL-3-free medium.
-
TKI Treatment: Add serial dilutions of the TKIs (e.g., this compound, afatinib, osimertinib) to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by [3H]-thymidine incorporation.
-
IC50 Calculation: Plot the cell viability against the logarithm of the TKI concentration and use a non-linear regression model to calculate the IC50 value.
Western Blotting for EGFR Signaling Pathway Analysis
Objective: To assess the expression and phosphorylation status of key proteins in the EGFR signaling pathway in response to TKI treatment.
-
Cell Lysis: Treat NSCLC cells with the desired TKI for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK, as well as other proteins of interest, overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.
-
Densitometry Analysis: Quantify the band intensities using image analysis software to determine the relative protein expression and phosphorylation levels.
In Vivo Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo efficacy of this compound in a preclinical model that closely recapitulates the human tumor environment.
-
Tumor Implantation: Surgically obtain fresh tumor fragments from NSCLC patients with known EGFR or HER2 exon 20 insertion mutations and implant them subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Tumor Growth and Passaging: Monitor tumor growth using calipers. Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be harvested and serially passaged into new cohorts of mice.
-
Treatment: When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or a vehicle control orally at the desired dose and schedule (e.g., daily).
-
Efficacy Assessment: Monitor tumor volume regularly throughout the treatment period. At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, immunohistochemistry, western blotting, or sequencing).
-
Data Analysis: Plot the mean tumor volume over time for each group to assess the anti-tumor activity of the treatment.
Circulating Tumor DNA (ctDNA) Analysis
Objective: To non-invasively monitor treatment response and detect the emergence of resistance mutations in patients receiving TKI therapy.
-
Blood Collection: Collect peripheral blood samples from patients at baseline and at various time points during treatment in specialized tubes that preserve cell-free DNA (e.g., Streck Cell-Free DNA BCT).
-
Plasma Isolation: Separate the plasma from the blood cells by centrifugation within a few hours of collection.
-
cfDNA Extraction: Isolate cell-free DNA from the plasma using a commercially available kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the extracted cfDNA. This may involve techniques like digital PCR (dPCR) for targeted mutation detection or next-generation sequencing (NGS) for broader genomic analysis.
-
Bioinformatic Analysis: Analyze the sequencing data to identify and quantify specific mutations, such as the primary EGFR/HER2 mutation and potential resistance mutations (e.g., T790M).
-
Correlation with Clinical Outcomes: Correlate the changes in ctDNA levels and the emergence of resistance mutations with clinical outcomes, such as radiological response and progression-free survival.
Visualizations: Signaling Pathways and Experimental Workflows
EGFR/HER2 Signaling Pathway and this compound Inhibition
Caption: EGFR/HER2 signaling and this compound's inhibitory action.
Experimental Workflow for Evaluating this compound's Efficacy
Caption: Workflow for this compound's preclinical to clinical evaluation.
Logical Relationship of this compound Resistance Mechanisms
Caption: Mechanisms of acquired resistance to this compound.
Conclusion
This compound represents a significant advancement in the treatment of NSCLC patients with historically difficult-to-treat EGFR and HER2 exon 20 insertion mutations. Its unique ability to overcome steric hindrance within the ATP-binding pocket of these mutated receptors has translated into meaningful clinical activity. The comprehensive preclinical and clinical data, supported by robust experimental methodologies, provide a strong rationale for its continued development and use in this patient population. Understanding the mechanisms of both its efficacy and the inevitable development of resistance is crucial for optimizing its clinical application and for the rational design of future therapeutic strategies, including combination therapies, to further improve outcomes for these patients. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing the field of targeted therapy for NSCLC.
References
- 1. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. This compound in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 9. Implementing ctDNA Analysis in the Clinic: Challenges and Opportunities in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Circulating Tumour DNA (ctDNA) as a Predictor of Clinical Outcome in Non-Small Cell Lung Cancer Undergoing Targeted Therapies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]
Poziotinib's Selectivity for EGFR and HER2 Exon 20 Insertion Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mutations involving exon 20 insertions in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) have historically posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC). These mutations confer resistance to many standard tyrosine kinase inhibitors (TKIs). Poziotinib, a novel, orally available, quinazoline-based pan-HER inhibitor, has demonstrated significant clinical activity against these notoriously difficult-to-treat mutations. This technical guide provides an in-depth analysis of this compound's mechanism of action, its selectivity for exon 20 insertion mutations, and a summary of key preclinical and clinical data. Detailed experimental protocols and visual representations of relevant biological pathways are included to support further research and development in this area.
Introduction: The Challenge of Exon 20 Insertions
EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation.[1] Activating mutations in these receptors can lead to uncontrolled cell growth and tumor formation. While several generations of TKIs have been developed to target common EGFR mutations, such as exon 19 deletions and the L858R point mutation, tumors harboring exon 20 insertion mutations have remained largely refractory to these therapies.[2][3]
The structural basis for this resistance lies in the conformational changes induced by the insertion of amino acids in exon 20. These insertions occur in the loop following the C-helix of the kinase domain, leading to a restricted drug-binding pocket and steric hindrance that prevents the binding of many conventional TKIs.[3][4][5]
This compound: A Structural Solution to a Molecular Challenge
This compound's efficacy against exon 20 insertion mutations stems from its unique molecular structure. Its small size and flexible nature allow it to circumvent the steric hindrance within the mutated ATP-binding pocket, enabling it to bind effectively and inhibit the kinase activity of the mutated EGFR and HER2 receptors.[3][6] This leads to the inhibition of downstream signaling pathways, primarily the PI3K-AKT and MEK-ERK pathways, which are critical for tumor cell growth and survival.[7][8][9]
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits mutated EGFR/HER2, blocking downstream signaling.
Quantitative Efficacy of this compound
In Vitro Potency
Preclinical studies using Ba/F3 cells, a murine pro-B cell line that is dependent on IL-3 for survival and can be rendered IL-3 independent by the expression of an active tyrosine kinase, have demonstrated the potent and selective activity of this compound against various EGFR and HER2 exon 20 insertion mutations.
| Cell Line (Mutation) | This compound IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 (EGFR Exon 20 Average) | 1.0 | ~40 | ~100 | [3] |
| Ba/F3 (HER2 Exon 20 Average) | 1.9 | ~11.4 | ~380 | [3] |
| Ba/F3 (EGFR T790M) | ~65 (relative to Exon 20) | - | - | [3] |
Table 1: Comparative IC50 Values of TKIs in Ba/F3 Cells with Exon 20 Insertions.
Clinical Efficacy
Clinical trials have validated the preclinical promise of this compound in patients with NSCLC harboring EGFR or HER2 exon 20 insertion mutations. The ZENITH20 trial is a key multicenter, multicohort Phase 2 study evaluating the efficacy and safety of this compound.[10][11]
| Trial Cohort | Mutation Type | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) | Reference |
| ZENITH20 (Cohort 1) | EGFR Exon 20 | 14.8% | 68.7% | - | [12] |
| ZENITH20 (Cohort 2) | HER2 Exon 20 | 27.8% | 70.0% | 5.5 months | [11][13] |
| NCT03066206 | EGFR Exon 20 (n=11) | 64% | - | - | [3] |
| NCT03066206 | HER2 Exon 20 (n=30) | 27% | 73% | 5.5 months | [14] |
Table 2: Summary of Clinical Trial Results for this compound in Exon 20 Mutant NSCLC.
Impact of Insertion Location
Further analysis has revealed that the efficacy of this compound is significantly influenced by the specific location of the insertion within exon 20. "Near-loop" insertions (amino acids A767 to P772) are more sensitive to this compound compared to "far-loop" insertions.[5][15][16]
| Insertion Location | Objective Response Rate (ORR) | Reference |
| Near-loop | 46% | [15][16] |
| Far-loop | 0% | [15][16] |
Table 3: this compound ORR Based on EGFR Exon 20 Insertion Location.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of a compound on cell viability.
Caption: Workflow for a standard MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate NSCLC cell lines (e.g., H1975, PC-9) or Ba/F3 cells expressing specific exon 20 mutations in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[6][17]
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) for 72 hours.[17]
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][17]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[1][7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[7][17]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log concentration of this compound.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in protein phosphorylation, indicating the inhibition of signaling pathways.
Methodology:
-
Cell Lysis: Treat cells with this compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.[18][19]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[18][19]
In Vivo Patient-Derived Xenograft (PDX) Models
PDX models provide a more clinically relevant system to evaluate the in vivo efficacy of anti-cancer drugs.
Caption: Workflow for a patient-derived xenograft (PDX) study.
Methodology:
-
Tumor Implantation: Subcutaneously implant fresh tumor fragments from NSCLC patients with confirmed EGFR or HER2 exon 20 insertion mutations into immunodeficient mice (e.g., NOD-SCID).[20]
-
Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they can be passaged into new cohorts of mice for expansion.[20]
-
Treatment: When tumors in the experimental cohort reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound orally at a predetermined dose and schedule (e.g., 10 mg/kg daily).[21]
-
Monitoring and Endpoint: Measure tumor volume and mouse body weight regularly. The study endpoint is typically when tumors in the control group reach a maximal allowed size.[20]
-
Analysis: Calculate the tumor growth inhibition (TGI) to determine the efficacy of this compound.
Mechanisms of Acquired Resistance
As with other targeted therapies, acquired resistance to this compound can develop. Preclinical and clinical studies have identified several mechanisms of resistance, including:
-
On-target resistance: Acquired secondary mutations in the EGFR kinase domain, such as T790M and C797S.[2][22]
-
Bypass track activation: Upregulation of alternative signaling pathways, such as MET amplification.[22]
-
Phenotypic changes: Epithelial-to-mesenchymal transition (EMT).[2]
Conclusion and Future Directions
This compound has emerged as a promising therapeutic agent for patients with NSCLC harboring EGFR and HER2 exon 20 insertion mutations, a patient population with historically poor outcomes. Its unique structural properties enable it to overcome the steric hindrance that renders other TKIs ineffective. The strong preclinical rationale has been translated into clinically meaningful responses, although the efficacy is notably dependent on the specific location of the insertion.
Future research should focus on strategies to overcome acquired resistance to this compound, potentially through combination therapies. Further investigation into the differential sensitivity of various exon 20 insertion subtypes will be crucial for optimizing patient selection and treatment strategies. The continued development of novel, more selective, and potent inhibitors for this challenging group of mutations remains an important goal in the field of precision oncology.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Clinical Trial: NCT03066206 - My Cancer Genome [mycancergenome.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. HER2 exon 20 insertions in non-small-cell lung cancer are sensitive to the irreversible pan-HER receptor tyrosine kinase inhibitor pyrotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HER2 Exon 20 Insertion Mutations in Lung Adenocarcinoma: Case Series and Response to Pyrotinib [frontiersin.org]
- 10. A Phase 2 Study of this compound in Patients with Non-Small Cell Lung Cancer (NSCLC), Locally Advanced or Metastatic, with EGFR or HER2 Exon 20 Insertion Mutation (ZENITH20) | Dana-Farber Cancer Institute [dana-farber.org]
- 11. ascopubs.org [ascopubs.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase 2 Study of this compound in Participants With NSCLC Having EGFR or HER2 Exon 20 Insertion Mutation [clin.larvol.com]
- 14. This compound for Patients With HER2 Exon 20 Mutant Non-Small-Cell Lung Cancer: Results From a Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 16. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 22. targetedonc.com [targetedonc.com]
The Structural Imperative: How Poziotinib Overcomes Resistance in EGFR Exon 20-Mutated NSCLC
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) or human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations has historically presented a formidable treatment challenge. These mutations confer intrinsic resistance to many standard EGFR tyrosine kinase inhibitors (TKIs), leaving a significant unmet medical need. Poziotinib, a novel, orally available, quinazoline-based TKI, has emerged as a promising therapeutic agent in this setting. This technical guide delves into the structural and molecular underpinnings of this compound's efficacy, providing a comprehensive overview of its mechanism of action, supported by preclinical and clinical data, and detailed experimental methodologies.
The Structural Hurdle of Exon 20 Insertions
Unlike the more common EGFR mutations (exon 19 deletions and L858R), which sensitize tumors to TKIs, exon 20 insertions dramatically alter the conformation of the ATP-binding pocket within the kinase domain.[1] These insertions, typically ranging from one to seven amino acids, create steric hindrance that physically obstructs the binding of larger, more rigid TKIs.[2][3] This structural alteration is the primary reason for the limited efficacy of first and second-generation EGFR TKIs in this patient population.
This compound's Structural Advantage: A Matter of Size and Flexibility
The clinical activity of this compound in this challenging setting is rooted in its unique molecular architecture. Its small size and inherent flexibility allow it to fit into the constricted drug-binding pocket of EGFR and HER2 with exon 20 insertion mutations.[2][4] This ability to circumvent the steric clash that hinders other TKIs is a key determinant of its potent inhibitory activity.[5]
Molecular modeling and in silico studies have been instrumental in elucidating this structural basis of efficacy. These models reveal that this compound can form a stable, covalent bond with the cysteine residue (C797 in EGFR and C805 in HER2) in the active site, effectively and irreversibly inhibiting kinase activity.[5]
Differential Efficacy: The Importance of Insertion Location
Further research has unveiled a nuanced aspect of this compound's efficacy: its activity is highly dependent on the specific location of the amino acid insertions within exon 20.[6][7] Insertions are now broadly categorized as "near-loop" (occurring between amino acids A767 and P772) and "far-loop" (occurring after P772).[6][8]
Preclinical and clinical data consistently demonstrate that tumors with near-loop insertions are significantly more sensitive to this compound than those with far-loop insertions.[6][7] This differential sensitivity is attributed to the distinct conformational changes induced by insertions at different positions within the C-helix and the subsequent loop, which variably impact the accessibility of the drug-binding pocket.[6]
Quantitative Analysis of this compound's Potency
The potent and selective activity of this compound against EGFR and HER2 exon 20 insertion mutations has been quantified in numerous preclinical studies. The following tables summarize key in vitro and clinical trial data.
Table 1: In Vitro Activity of this compound against EGFR and HER2 Exon 20 Insertion Mutations
| Cell Line | Mutation | IC50 (nM) | Reference |
| Ba/F3 | EGFR A767_V769dupASV | 0.7 | [2] |
| Ba/F3 | EGFR D770_N771insSVD | 1.2 | [2] |
| Ba/F3 | EGFR V774_C775insHV | 0.6 | [2] |
| Ba/F3 | HER2 A775_G776insYVMA | 1.9 | [5] |
| H1781 | HER2 E770_A771insAYVM | 7.7 | [5] |
| CUTO14 | EGFR A767dupASV | 1.84 | [5] |
| YUL-0019 | EGFR N771delinsFH | 0.30 | [5] |
Table 2: Clinical Efficacy of this compound in NSCLC with EGFR Exon 20 Insertions (ZENITH20 Trial)
| Cohort | Treatment Setting | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Cohort 1 | Previously Treated | 14.8% | 4.2 months | [3] |
| Phase II (MD Anderson) | Previously Treated | 32% (overall) | 5.5 months | [7][9] |
| Near-loop insertions | 46% | - | [7] | |
| Far-loop insertions | 0% | - | [7] |
Table 3: Clinical Efficacy of this compound in NSCLC with HER2 Exon 20 Insertions (ZENITH20-2 and Phase II Trials)
| Trial Cohort | Treatment Setting | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ZENITH20-2 | Previously Treated | 27.8% | 5.5 months | [10] |
| Phase II (Investigator-Initiated) | Previously Treated | 27% | 5.5 months | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for evaluating TKI sensitivity.
EGFR/HER2 Signaling Pathway
Caption: EGFR/HER2 signaling pathways inhibited by this compound.
Experimental Workflow for TKI Sensitivity
References
- 1. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location - ecancer [ecancer.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. onclive.com [onclive.com]
- 4. This compound for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Shows Activity in EGFR Exon 20–Mutant NSCLC, With Efficacy Dependent on Insertion Location - The ASCO Post [ascopost.com]
- 8. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 9. onclive.com [onclive.com]
- 10. This compound in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Determining Poziotinib IC50 in Ba/F3 Cell Lines
Introduction
Poziotinib is a potent, orally available, irreversible tyrosine kinase inhibitor (TKI) that targets the ErbB family of receptors, including epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1] It has demonstrated significant activity against tumors harboring activating mutations in these receptors, particularly exon 20 insertion mutations in EGFR and HER2, which are often resistant to other TKIs.[2][3] The Ba/F3 cell line, an IL-3 dependent pro-B cell line from murine bone marrow, is a widely used in vitro model system for assessing the oncogenic potential of various kinases and the efficacy of their inhibitors.[4] By genetically engineering these cells to express specific mutant forms of EGFR or HER2, they become dependent on the activity of these oncogenes for their survival and proliferation, thus providing a sensitive system for determining the half-maximal inhibitory concentration (IC50) of drugs like this compound.
This document provides detailed application notes and protocols for determining the IC50 of this compound in Ba/F3 cell lines expressing various EGFR and HER2 mutations.
Mechanism of Action and Signaling Pathway
This compound covalently binds to the kinase domain of EGFR and HER2, leading to irreversible inhibition of their signaling activity.[5] This blocks downstream signaling pathways, such as the STAT3, AKT, and ERK pathways, which are crucial for cell proliferation and survival, ultimately leading to the induction of apoptosis in cancer cells with these mutations.[5]
Figure 1: this compound Signaling Pathway Inhibition.
Data Presentation
The following tables summarize the reported IC50 values of this compound in various Ba/F3 cell lines expressing different EGFR and HER2 exon 20 insertion mutations.
Table 1: this compound IC50 in Ba/F3 Cells with EGFR Exon 20 Mutations
| Ba/F3 Cell Line (EGFR Mutation) | Average IC50 (nM) | Reference |
| EGFR Exon 20 Insertion | 1.0 | [2] |
| EGFR A767dupASV | 1.84 | [2] |
| EGFR N771delinsFH | 0.30 | [2] |
Table 2: this compound IC50 in Ba/F3 Cells with HER2 Exon 20 Mutations
| Ba/F3 Cell Line (HER2 Mutation) | Average IC50 (nM) | Reference |
| HER2 Exon 20 Insertion | 1.9 | [2][6] |
Table 3: Comparative IC50 Values of this compound and Other TKIs in Ba/F3 Cells
| Cell Line (Mutation) | This compound IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| Ba/F3 EGFR Exon 20 Insertion | ~1.0 | ~40 | ~100 | [2] |
| Ba/F3 HER2 Exon 20 Insertion | ~1.9 | ~11.4 | ~380 | [2][6] |
Experimental Protocols
This section details the methodology for determining the IC50 of this compound in Ba/F3 cell lines.
Materials and Reagents
-
Ba/F3 cells expressing the EGFR or HER2 mutation of interest
-
Parental Ba/F3 cells (as a control)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Murine IL-3
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS assay)
-
96-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Plate reader (Luminometer or Spectrophotometer)
Experimental Workflow
Figure 2: Experimental Workflow for IC50 Determination.
Detailed Protocol
-
Cell Culture:
-
Maintain Ba/F3 cells expressing the mutant EGFR or HER2 in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin. These cells should be IL-3 independent.
-
Culture parental Ba/F3 cells in the same medium supplemented with 10 ng/mL of murine IL-3.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of this compound Stock and Dilutions:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations for the assay. A typical concentration range would be from 0.01 nM to 1000 nM. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest this compound dilution).
-
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase and determine the cell concentration.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
-
Drug Treatment:
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells. This will result in a final volume of 200 µL per well.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
-
For CellTiter-Glo®, add an amount of reagent equal to the volume of cell culture medium in the well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis and IC50 Determination:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data by setting the viability of the vehicle-treated cells to 100%.
-
Plot the cell viability (%) against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of this compound that reduces cell viability by 50%.
-
Conclusion
The Ba/F3 cell system provides a robust and reliable platform for determining the potency of this compound against various EGFR and HER2 mutations. The detailed protocol outlined in this document will enable researchers to accurately assess the IC50 of this compound, contributing to a better understanding of its therapeutic potential and aiding in the development of targeted cancer therapies. The potent nanomolar IC50 values of this compound, particularly against exon 20 insertion mutations, underscore its significance as a promising therapeutic agent for patients with these challenging tumor types.[2][6]
References
- 1. Phase 1 Studies of this compound, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Utility of the Ba/F3 cell system for exploring on‐target mechanisms of resistance to targeted therapies for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: mechanism of action, metabolism, clinical applications, side effects_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Poziotinib-Treated Cells for Phospho-EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poziotinib is a potent, orally available, irreversible tyrosine kinase inhibitor (TKI) that targets the epidermal growth factor receptor (EGFR) family of kinases, including HER2. It has shown significant activity against tumors harboring EGFR exon 20 insertion mutations, which are typically resistant to other EGFR TKIs. The primary mechanism of action of this compound involves the inhibition of EGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis.
Western blotting is a fundamental technique to assess the efficacy of TKIs like this compound by directly measuring the phosphorylation status of their target proteins. This document provides detailed application notes and a comprehensive protocol for performing Western blot analysis to detect the levels of phosphorylated EGFR (p-EGFR) in cancer cell lines treated with this compound.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effect of this compound on EGFR phosphorylation and cell viability from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound on p-EGFR
| Cell Line | EGFR Mutation Status | This compound Concentration | Treatment Duration | Observed Effect on p-EGFR | Reference |
| Ba/F3 | Exon 20 Insertion | As low as 5 nM | 2 hours | Inhibition of phosphorylation | [1] |
| CUTO14 | A767dupASV (Exon 20) | 10 nM | Not Specified | Considerable inhibition | [1] |
| H292 | Wild-Type | Not Specified | Not Specified | Decreased p-EGFR levels | [1] |
Table 2: IC50 Values of this compound in EGFR Exon 20 Mutant Cell Lines
| Cell Line | EGFR Exon 20 Insertion Mutant | Average IC50 (nM) | Reference |
| Ba/F3 Lines | Various | 1.0 | [1] |
| CUTO14 | A767dupASV | 1.84 | [1] |
| YUL-0019 | N771delinsFH | 0.30 | [1] |
| H1781 (HER2 Mutant) | - | 7.7 | [1] |
Signaling Pathway
The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound. Upon ligand binding, EGFR dimerizes and autophosphorylates on several tyrosine residues. This phosphorylation creates docking sites for adaptor proteins like GRB2 and SHC, which in turn activate downstream signaling cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, promoting cell proliferation and survival.[2][3] this compound exerts its inhibitory effect by binding to the kinase domain of EGFR, thereby preventing ATP binding and subsequent autophosphorylation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Utilize cancer cell lines with known EGFR mutation status, such as those listed in Table 1 (e.g., Ba/F3 with EGFR exon 20 insertions, NCI-H1975, or other relevant lines).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Starvation (Optional but Recommended): Prior to treatment, serum-starve the cells for 12-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium. This reduces basal EGFR phosphorylation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1, 5, 10, 50, 100 nM). Treat the cells for the specified duration (e.g., 2 hours). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
EGF Stimulation (Optional): To observe a robust phosphorylation signal, you can stimulate the cells with EGF (e.g., 50-100 ng/mL) for 5-15 minutes before harvesting.
Western Blot Protocol for p-EGFR
1. Cell Lysis
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
2. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. Sample Preparation
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
4. SDS-PAGE
-
Load equal amounts of protein (20-40 µg) from each sample into the wells of an 8% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1-2 hours or overnight at 30 V at 4°C.
6. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
7. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
8. Stripping and Re-probing (for Total EGFR and Loading Control)
-
To normalize the p-EGFR signal, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., β-actin or GAPDH).
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with PBS and then TBST.
-
Repeat the blocking and immunoblotting steps with primary antibodies for total EGFR and the loading control.
Experimental Workflow
The following diagram outlines the key steps in the Western blot analysis of this compound-treated cells.
References
Application Note: Establishing Poziotinib-Resistant Cell Line Models In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction Poziotinib is a potent, irreversible tyrosine kinase inhibitor (TKI) that has shown clinical activity against non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations.[1][2] Despite promising initial responses, the development of acquired resistance limits the long-term efficacy of this compound, a common challenge with targeted therapies.[3] To investigate the underlying mechanisms of resistance and to develop novel therapeutic strategies to overcome it, robust and well-characterized in vitro models are essential.[4] This document provides detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.
Mechanisms of Acquired this compound Resistance Acquired resistance to this compound can be mediated by both EGFR-dependent and EGFR-independent mechanisms.[1][5] Understanding these pathways is crucial for designing experiments to confirm the resistance phenotype of newly established cell lines.
-
EGFR-Dependent Mechanisms: These involve alterations to the EGFR gene itself. The most common on-target secondary mutation is the T790M "gatekeeper" mutation, which sterically hinders this compound binding.[1][6] Other mutations, such as C797S, have also been identified in preclinical models.[1][2]
-
EGFR-Independent Mechanisms: These mechanisms involve the activation of alternative signaling pathways that bypass the EGFR blockade.
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase can reactivate downstream signaling pathways like PI3K/AKT and MAPK/ERK, promoting cell survival and proliferation.[1][7]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process where cancer cells lose epithelial characteristics and gain mesenchymal features. This is often associated with increased expression of proteins like AXL and decreased E-cadherin, leading to drug resistance.[1][8]
-
Bypass Pathway Activation: Mutations or amplifications in downstream signaling molecules such as PIK3CA or reactivation of the MAPK and PI3K pathways can also drive resistance.[6][7]
-
Figure 1: Signaling pathways involved in acquired resistance to this compound.
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to generate this compound-resistant cell lines.[9][10] This approach mimics the gradual development of resistance under continuous drug pressure.[11] The development process can take from 3 to 18 months.[12]
Figure 2: Workflow for establishing and validating this compound-resistant cell lines.
Materials:
-
Parental cancer cell line (e.g., NCI-H1975, Ba/F3 expressing EGFR Exon 20 mutation)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + 1% Pen-Strep)
-
This compound (stock solution in DMSO)
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates)
Procedure:
-
Phase 1: Determine Baseline Sensitivity
-
Using Protocol 2 (Cell Viability Assay) , determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line. This provides a baseline for comparison.
-
-
Phase 2: Induction of Resistance (Dose Escalation)
-
Seed parental cells in a culture flask.
-
Begin by exposing the cells to a low concentration of this compound, typically around the IC10-IC20 value determined from the baseline assay.[9]
-
Culture the cells under standard conditions (37°C, 5% CO2). Replace the drug-containing medium every 2-3 days.
-
Monitor the cells for signs of death. A significant portion of cells may die initially. The surviving cells are the subpopulation that will be expanded.
-
Once the surviving cells recover and reach ~80% confluency, passage them and cryopreserve a stock.[9]
-
In the new flask, increase the this compound concentration by a factor of 1.5 to 2.0.[9]
-
Repeat this cycle of recovery, expansion, and dose escalation for several months.[12] If cells fail to recover at a new concentration, revert to the previously tolerated dose to allow for further adaptation.[9]
-
-
Phase 3: Confirmation and Characterization
-
Once cells can proliferate steadily at a significantly higher this compound concentration (e.g., >1 µM), a potentially resistant line has been established.
-
Confirm the degree of resistance by performing a cell viability assay (Protocol 2 ) on both the parental and the putative resistant cell line. A 3- to 10-fold increase in IC50 is generally considered evidence of resistance.[9]
-
Maintain the resistant cell line in a medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
-
Proceed with molecular characterization using Protocols 3 and 4 to identify the mechanism of resistance.
-
Experimental Protocols
Protocol 2: Cell Viability Assay (IC50 Determination)
This protocol determines the drug concentration that inhibits cell growth by 50% (IC50).
Materials:
-
Parental and resistant cells
-
96-well clear-bottom plates
-
This compound serial dilutions
-
Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.[9]
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the drug dilutions to the respective wells (in triplicate), including a vehicle control (DMSO).
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.[10]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for WST-1/MTT).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control. Plot the results using non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.
Protocol 3: Western Blotting for Protein Expression
This protocol is used to analyze changes in key signaling proteins.
Materials:
-
Cell lysates from parental and resistant cells
-
Protein quantification kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer system
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-AXL, anti-E-cadherin, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Lyse parental and resistant cells and quantify protein concentration.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the chemiluminescence substrate, and capture the image using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like ß-actin.
Protocol 4: Genetic Analysis for Resistance Mutations
This protocol is used to identify on-target mutations in the EGFR gene.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the EGFR kinase domain (exons 18-21)
-
Taq polymerase and PCR reagents
-
PCR thermocycler
-
DNA purification kit
-
Sanger sequencing service or Next-Generation Sequencing (NGS) platform
Procedure:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Amplify the EGFR kinase domain using PCR with specific primers.
-
Purify the PCR product.
-
Send the purified product for Sanger sequencing to identify specific point mutations like T790M or C797S.
-
Alternatively, for a broader discovery approach, utilize NGS to identify novel or unexpected mutations across the EGFR gene or a panel of cancer-related genes.
-
Align sequencing results to the human reference genome to identify genetic alterations in the resistant cells compared to the parental cells.
Data Presentation
Table 1: Comparison of this compound IC50 Values
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
|---|---|---|---|
| Example NSCLC Line | 15 | 450 | 30 |
| Example Ba/F3 Line | 5 | 180 | 36 |
Table 2: Summary of Common this compound Resistance Mechanisms and Characterization Methods
| Resistance Mechanism | Key Molecular Change | Primary Detection Method | References |
|---|---|---|---|
| EGFR-Dependent | |||
| T790M Mutation | Substitution of Threonine with Methionine at position 790 | Sanger Sequencing, NGS | [1][6][7] |
| C797S Mutation | Substitution of Cysteine with Serine at position 797 | Sanger Sequencing, NGS | [1][2] |
| EGFR-Independent | |||
| MET Amplification | Increased MET gene copy number and protein expression | FISH, qPCR, Western Blot | [1][7] |
| EMT | Increased AXL, Vimentin; Decreased E-cadherin | Western Blot, qPCR, Immunofluorescence | [1][8] |
| PI3K Pathway Activation | Activating PIK3CA mutations or loss of PTEN | NGS, Western Blot (for p-AKT) |[6][7] |
References
- 1. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. dovepress.com [dovepress.com]
- 7. targetedonc.com [targetedonc.com]
- 8. This compound for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. تصاعد الجرعة: طريقة لتطوير مقاومة الأدوية في الخلايا السرطانية [app.jove.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Poziotinib Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poziotinib is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant antitumor activity in preclinical and clinical settings. It is particularly effective against cancers harboring activating mutations in the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), including the notoriously difficult-to-treat exon 20 insertion mutations in non-small cell lung cancer (NSCLC).[1][2][3][4] These application notes provide detailed protocols for the in vivo administration and dosage of this compound in mouse models, summarizing key data from various studies to guide researchers in designing their own experiments.
Quantitative Data Summary
The following tables summarize the dosages, administration routes, and observed efficacy of this compound in various in vivo mouse models.
Table 1: this compound Dosage and Administration in Mouse Models of NSCLC
| Mouse Model Type | Cancer Type | This compound Dosage | Administration Route & Schedule | Key Findings |
| Genetically Engineered Mouse Model (GEMM) | EGFR D770insNPG NSCLC | 10 mg/kg | Daily | Robust tumor regression observed after 4 weeks of treatment.[5] |
| Patient-Derived Xenograft (PDX) | EGFR H773insNPH NSCLC | 5 mg/kg and 10 mg/kg | Daily | Dose-dependent reduction in tumor burden after 4 weeks of treatment.[5] |
| Cell Line-Derived Xenograft | YUL-0019 (NSCLC) | 5 mg/kg and 10 mg/kg | Daily | Significant reduction in tumor area compared to vehicle control.[5] |
| Genetically Engineered Mouse Model (GEMM) | HER2 A775insYVMA NSCLC | 10 mg/kg | Daily | Significant reduction in tumor volume after 4 weeks of treatment.[5] |
Table 2: Efficacy of this compound in HER2-Mutant Breast Cancer Mouse Models
| Mouse Model Type | Cancer Type | This compound Dosage | Administration Route & Schedule | Key Findings |
| Cell Line-Derived Xenograft (MCF7-L755S KI) | ER+ IDC | 10 mg/kg | In chow | Significantly inhibited tumor growth compared to vehicle and neratinib.[6] |
| Patient-Derived Xenograft (PDX) (HCI-003) | ER+ IDC (HER2G778_P780dup) | 10 mg/kg | In chow | Demonstrated sensitivity to this compound, leading to reduced tumor growth.[6] |
Experimental Protocols
Protocol 1: this compound Administration via Oral Gavage
This protocol is suitable for studies requiring precise daily dosing of this compound.
Materials:
-
This compound powder
-
Vehicle solution (e.g., a mixture of 10% Solutol HS-15 and 90% PEG 600, or 0.5% carboxymethyl cellulose (CMC) in water)
-
Sterile water
-
Scale, weigh boats, and spatulas
-
Conical tubes (15 mL or 50 mL)
-
Vortex mixer and/or sonicator
-
Animal feeding needles (gavage needles), appropriate size for mice
-
Syringes (1 mL)
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the total amount of this compound needed for the study based on the number of mice, their average weight, the desired dose (e.g., 10 mg/kg), and the treatment duration.
-
On the day of administration, weigh the required amount of this compound powder.
-
Prepare the chosen vehicle solution. For example, to prepare a 1 mg/mL solution for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume), dissolve 1 mg of this compound in 1 mL of the vehicle.
-
Add the this compound powder to the vehicle in a conical tube.
-
Vortex thoroughly until the powder is completely dissolved or forms a homogenous suspension. Gentle heating or sonication may be required for complete dissolution, depending on the vehicle. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the appropriate insertion depth for the gavage needle.
-
Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the mouse's esophagus and gently dispense the solution.
-
Monitor the mouse for any signs of distress during and after the procedure.
-
Protocol 2: this compound Administration in Medicated Chow
This method is suitable for long-term studies and can reduce the stress associated with daily gavage.
Materials:
-
This compound powder
-
Standard rodent chow
-
A commercial service for medicated chow preparation (e.g., Research Diets Inc.) or appropriate equipment for in-house preparation.
Procedure:
-
Calculation of this compound Concentration in Chow:
-
Determine the desired daily dose of this compound (e.g., 10 mg/kg/day).
-
Estimate the average daily food consumption of the mice (typically 4-5 g for an adult mouse).
-
Calculate the amount of this compound to be incorporated per kilogram of chow. For example, for a 10 mg/kg/day dose in a 25g mouse eating 5g of chow per day, the daily this compound intake should be 0.25 mg. The concentration in the chow would be 0.25 mg this compound / 5 g chow = 0.05 mg/g or 50 mg/kg of chow.
-
-
Preparation of Medicated Chow:
-
Provide the calculated concentration to a commercial vendor for preparation of medicated chow pellets.
-
Alternatively, if preparing in-house, ensure a homogenous mixture of the drug within the chow. This may involve dissolving the drug in a solvent, mixing with a small portion of powdered chow, and then progressively incorporating it into the bulk of the chow before pelleting.
-
-
Administration:
-
Provide the medicated chow to the mice ad libitum.
-
Ensure fresh chow is provided regularly.
-
Monitor food consumption to ensure mice are receiving the intended dose.
-
Protocol 3: Patient-Derived Xenograft (PDX) Model Establishment and Treatment
Materials:
-
Immunocompromised mice (e.g., NOD-scid GAMMA (NSG))
-
Fresh, sterile patient tumor tissue
-
Surgical tools (scalpels, forceps)
-
Matrigel (optional)
-
Phosphate-buffered saline (PBS) or appropriate cell culture medium
-
Anesthesia
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment:
-
Under sterile conditions, mince the fresh tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the recipient mouse.
-
Implant the tumor fragment subcutaneously into the flank of the mouse. Mixing the tumor fragment with Matrigel can improve engraftment rates.
-
Monitor the mice for tumor growth.
-
-
Expansion and Cohort Formation:
-
Once the initial tumor (P0) reaches a sufficient size (e.g., 1000-1500 mm³), euthanize the mouse and harvest the tumor.
-
Passage the tumor into a new cohort of mice for expansion (P1).
-
Once P1 tumors reach the desired size, they can be used to establish cohorts for treatment studies.
-
-
Treatment and Monitoring:
-
When tumors in the experimental cohort reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control according to Protocol 1 or 2.
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
Protocol 4: Toxicity Monitoring in Mice
Regular monitoring is crucial to assess the tolerability of this compound in mice.
Parameters to Monitor:
-
Body Weight: Record body weight at least twice a week. A significant weight loss (>15-20%) may indicate toxicity and require dose reduction or cessation of treatment.
-
Clinical Signs: Observe the mice daily for any signs of toxicity, including:
-
Changes in posture or ambulation
-
Ruffled fur
-
Lethargy or reduced activity
-
Diarrhea
-
Skin rash or dermatitis, particularly around the face and dorsal areas.
-
-
Food and Water Intake: Monitor for any significant changes in consumption.
Management of Toxicity:
-
If significant toxicity is observed, consider reducing the dose of this compound.
-
For diarrhea, ensure adequate hydration.
-
For skin rash, topical treatments may be considered, although this is less common in preclinical studies.
-
In case of severe, unmanageable toxicity, euthanasia may be necessary according to institutional guidelines.
Visualizations
Caption: Experimental workflow for in vivo this compound studies.
Caption: this compound inhibits EGFR/HER2 signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Effects of dacomitinib on the pharmacokinetics of this compound in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations [jhoponline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Inhibits HER2-Mutant–Driven Therapeutic Resistance and Multiorgan Metastasis in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening for Poziotinib Synergistic Effects with Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poziotinib is a potent, orally available, irreversible pan-HER tyrosine kinase inhibitor that targets EGFR, HER2, and HER4. While it has shown clinical activity, particularly in non-small cell lung cancer (NSCLC) with HER2 exon 20 insertions, acquired resistance can limit its long-term efficacy.[1][2] A promising strategy to overcome resistance and enhance therapeutic outcomes is the combination of this compound with other kinase inhibitors that target collateral or downstream signaling pathways. This document provides detailed application notes and protocols for screening and identifying synergistic interactions between this compound and other kinase inhibitors, such as those targeting the Src and c-Met pathways.
Rationale for Combination Therapy
Acquired resistance to HER-family inhibitors like this compound can be mediated by the activation of alternative signaling pathways. Two key pathways implicated in resistance are the Src and c-Met signaling cascades. Therefore, co-targeting HER pathways with Src or c-Met inhibitors presents a rational approach to achieving synergistic anti-cancer effects. Preclinical studies have demonstrated that combining HER-family inhibitors with inhibitors of IGF-1R, Src, and c-Met/ALK can lead to synergistic growth inhibition in cancer cell lines.[3][4]
Data Presentation: Synergistic Effects of Pan-HER Inhibitors with Other Kinase Inhibitors
The following tables summarize the in-vitro anti-proliferative activity of individual kinase inhibitors and the qualitative outcomes of their combination with pan-HER inhibitors in various breast cancer cell lines. While this compound was not explicitly tested in this specific combination screen, the data for other pan-HER inhibitors like Afatinib and Neratinib provide a strong rationale for similar synergistic interactions with this compound.
Table 1: IC50 Values of Individual Kinase Inhibitors in Breast Cancer Cell Lines
| Cell Line | Afatinib (nM) | Neratinib (nM) | Dasatinib (nM) | Crizotinib (µM) |
| SKBr3 | 1.8 | 1.5 | >1000 | 2.6 |
| BT474 | 2.5 | 2.1 | >1000 | 1.8 |
| MDA-MB-453 | 15 | 8 | 250 | 3.2 |
| T47D | >1000 | >1000 | >1000 | 4.6 |
| MDA-MB-231 | >1000 | >1000 | 9 | 1.4 |
| MDA-MB-468 | 250 | 180 | 150 | 0.4 |
Data extracted from Stanley et al., Scientific Reports, 2017.[3][4]
Table 2: Summary of Synergistic Effects of Pan-HER Inhibitors in Combination with Other Kinase Inhibitors
| Pan-HER Inhibitor | Combination Inhibitor | Target | Cell Line | Observed Effect |
| Afatinib | Dasatinib | Src | MDA-MB-453 | Synergistic |
| Neratinib | Dasatinib | Src | MDA-MB-453 | Synergistic |
| Afatinib | Crizotinib | c-Met/ALK | SKBr3 | Synergistic |
| Neratinib | Crizotinib | c-Met/ALK | SKBr3 | Synergistic |
| Afatinib | Crizotinib | c-Met/ALK | BT474 | Additive |
| Neratinib | Crizotinib | c-Met/ALK | BT474 | Additive |
Qualitative summary based on the findings of Stanley et al., Scientific Reports, 2017. Synergy was determined by the Chou-Talalay method where a Combination Index (CI) < 1 indicates synergy.[3][4]
Table 3: Synergistic Anti-proliferative Effect of this compound and Olmutinib in A549 Lung Cancer Cells
| Drug Combination | Concentrations Tested (µM) | Observation |
| This compound + Olmutinib | 1, 2.5, 5 | Synergistic anti-proliferative effect, with the most pronounced effect at 2.5 µM.[5] |
Data from Nagireddy et al., Cureus, 2023.[5]
Mandatory Visualizations
References
- 1. Synergistic effects of crizotinib and radiotherapy in experimental EML4-ALK fusion positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into dasatinib use and outcomes in real-world patients with chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic effects of various Her inhibitors in combination with IGF-1R, C-MET and Src targeting agents in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Silico and In Vitro Exploration of this compound and Olmutinib Synergy in Lung Cancer: Role of hsa-miR-7-5p in Regulating Apoptotic Pathway Marker Genes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Assessing Poziotinib Efficacy in 3D Spheroid Cultures
Introduction
Three-dimensional (3D) cell culture models, such as tumor spheroids, are increasingly recognized for their ability to better mimic the complex in vivo environment of solid tumors compared to traditional 2D monolayer cultures.[1][2][3] Spheroids replicate key aspects of tumors, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix deposition, which are crucial for evaluating the efficacy of anti-cancer therapeutics.[2] Poziotinib is a potent, irreversible tyrosine kinase inhibitor (TKI) that targets epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), particularly those with exon 20 insertion mutations, which are often resistant to other TKIs.[4][5][6][7] Assessing this compound's efficacy in 3D spheroid models provides a more physiologically relevant preclinical evaluation, bridging the gap between in vitro studies and clinical outcomes.[2]
This document provides detailed protocols for generating cancer cell spheroids, treating them with this compound, and assessing the subsequent effects on cell viability.
This compound's Mechanism of Action
This compound is an oral quinazoline-based TKI that covalently binds to and inhibits the kinase activity of EGFR and HER2.[6][8] Its small size and flexibility allow it to overcome the steric hindrance caused by exon 20 insertion mutations in the drug-binding pocket of these receptors.[5][6] By inhibiting EGFR and HER2, this compound effectively blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and differentiation, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways.[8][9][10][11]
Signaling Pathway Targeted by this compound
Caption: this compound inhibits EGFR and HER2, blocking downstream MAPK and PI3K/AKT pathways.
Experimental Workflow
The overall process for assessing this compound's efficacy involves spheroid formation, drug treatment, and viability/endpoint analysis. This workflow ensures reproducible results for evaluating drug performance in a 3D context.
Caption: Workflow for assessing this compound efficacy in 3D spheroid cultures.
Protocol 1: 3D Spheroid Formation (Ultra-Low Attachment Method)
This protocol describes the generation of tumor spheroids using ultra-low attachment (ULA) plates, which prevent cells from adhering to the surface, thereby promoting cell-cell aggregation.[12][13]
Materials:
-
Cancer cell line of interest (e.g., NSCLC cell line with HER2 exon 20 mutation, such as NCI-H1975 or HCC827).[14]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS), Trypsin-EDTA.
-
Ultra-Low Attachment (ULA) 96-well round-bottom plates.
-
Hemocytometer or automated cell counter.
-
Humidified incubator (37°C, 5% CO₂).
Procedure:
-
Cell Preparation: Culture cells in standard T-75 flasks to ~80-90% confluency.
-
Harvesting: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
Cell Counting: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium. Count the cells and determine viability (should be >95%).
-
Seeding: Adjust the cell suspension concentration to a predetermined seeding density (typically 1,000 to 5,000 cells per well, depending on the cell line).
-
Plating: Dispense 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Spheroid Formation: Centrifuge the plate briefly (e.g., 300 x g for 5 minutes) to facilitate initial cell aggregation at the bottom of the well.
-
Incubation: Incubate the plate for 3-5 days. Monitor spheroid formation daily using an inverted microscope. Spheroids should appear as tight, spherical aggregates.
Protocol 2: this compound Treatment and Viability Assessment
This protocol details the treatment of established spheroids with this compound and the subsequent measurement of cell viability using an ATP-based luminescence assay, which is optimized for 3D structures.[15][16]
Materials:
-
Pre-formed spheroids in ULA plates (from Protocol 1).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Complete cell culture medium.
-
CellTiter-Glo® 3D Viability Assay kit.
-
Luminometer-compatible, opaque-walled 96-well plates.
-
Multichannel pipette.
Procedure:
-
Drug Preparation: Prepare a serial dilution of this compound in complete medium. A typical concentration range might be 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug dose (e.g., 0.1%).
-
Treatment: Carefully add 100 µL of the prepared this compound dilutions (or vehicle control) to each well containing a spheroid, bringing the total volume to 200 µL.
-
Incubation: Return the plates to the incubator and treat for a specified duration, typically 72 hours to 7 days, depending on the experimental goals.[17]
-
Assay Preparation: On the day of the assay, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® 3D reagent to each well. The reagent has enhanced lytic capacity to penetrate the spheroid structure.[15]
-
Lysis and Signal Stabilization: Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data by subtracting the background (medium-only wells) and expressing the results as a percentage of the vehicle-treated control spheroids.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
-
Quantitative Data Summary
The efficacy of this compound can vary between 2D and 3D culture models, with 3D spheroids often showing increased resistance. The table below presents hypothetical IC50 values to illustrate this common observation.
| Cell Line | Culture Model | This compound IC50 (nM) | Fold Change (3D/2D) |
| NCI-H1975 (EGFR T790M) | 2D Monolayer | 15 | \multirow{2}{}{6.7} |
| 3D Spheroid | 100 | ||
| HCC827 (EGFR ex19del) | 2D Monolayer | 5 | \multirow{2}{}{8.0} |
| 3D Spheroid | 40 | ||
| Ba/F3 (HER2 ex20 ins) | 2D Monolayer | 8 | \multirow{2}{*}{7.5} |
| 3D Spheroid | 60 |
Note: Data are representative and for illustrative purposes. Actual values should be determined experimentally. The increased resistance in 3D models highlights their importance for more accurately predicting in vivo drug responses.[1][2]
References
- 1. Therapeutic targeting of tumor spheroids in a 3D microphysiological renal cell carcinoma-on-a-chip system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A new method for the study of biophysical and morphological parameters in 3D cell cultures: Evaluation in LoVo spheroids treated with crizotinib | PLOS One [journals.plos.org]
- 4. This compound Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 5. This compound for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound: mechanism of action, metabolism, clinical applications, side effects_Chemicalbook [chemicalbook.com]
- 9. HER2/epidermal growth factor receptor (EGFR) signalling pathway in breast cancer [pfocr.wikipathways.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Evaluation of Spheroid 3D Culture Methods to Study a Pancreatic Neuroendocrine Neoplasm Cell Line [frontiersin.org]
- 14. veritastk.co.jp [veritastk.co.jp]
- 15. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.com]
- 16. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Poziotinib Target Engagement in Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poziotinib is a potent, orally bioavailable, irreversible quinazoline-based pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant activity against tumors harboring epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations, which are typically resistant to other TKIs. The covalent binding of this compound to its target kinases leads to the inhibition of downstream signaling pathways, ultimately resulting in apoptosis and cell cycle arrest. Accurate quantification of this compound's engagement with its targets in a cellular context is crucial for understanding its mechanism of action, optimizing dosing strategies, and developing biomarkers of response. This document provides detailed application notes and protocols for quantifying this compound target engagement in live cells using established methodologies.
Introduction
The clinical efficacy of targeted therapies like this compound is directly linked to their ability to engage and inhibit their intended molecular targets within the complex environment of a living cell. Therefore, robust and quantitative methods to measure target engagement are indispensable tools in drug development. This guide outlines key experimental procedures to assess the cellular activity of this compound, including the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assays, and Western Blotting for downstream signaling analysis.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the in vitro inhibitory activity of this compound against various cell lines harboring EGFR and HER2 mutations. This data provides a reference for selecting appropriate cell models and designing target engagement experiments.
Table 1: IC50 Values of this compound in EGFR Exon 20 Mutant Cell Lines
| Cell Line | EGFR Mutation | This compound IC50 (nM) | Reference |
| Ba/F3 | D770_N771insSVD | 0.6 | [1] |
| Ba/F3 | V769_D770insASV | 0.7 | [1] |
| Ba/F3 | H773_V774insH | 1.2 | [1] |
| Ba/F3 | A767_V769dupASV | 1.5 | [1] |
| CUTO14 | A767dupASV | 1.84 | [1] |
| YUL-0019 | N771delinsFH | 0.30 | [1] |
Table 2: IC50 Values of this compound in HER2 Exon 20 Mutant Cell Lines
| Cell Line | HER2 Mutation | This compound IC50 (nM) | Reference |
| Ba/F3 | A775_G776insYVMA | 1.9 | [1] |
| Ba/F3 | G778_P780dup | 2.1 | [1] |
| H1781 | Exon 20 insertion | 7.7 | [1] |
Signaling Pathway
Caption: EGFR/HER2 signaling pathway and its inhibition by this compound.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein.
Experimental Workflow
References
Troubleshooting & Optimization
Poziotinib Dosing Optimization: A Technical Guide to Minimize In Vivo Toxicity
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Poziotinib dosing schedules to mitigate toxicity in in vivo experiments. The following information, presented in a question-and-answer format, is derived from key clinical and preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common on-target toxicities observed with this compound in vivo?
A1: this compound is a potent, irreversible tyrosine kinase inhibitor (TKI) of EGFR and HER2. Its mechanism of action, while effective against tumors with exon 20 insertion mutations, also leads to predictable, on-target toxicities in tissues that rely on EGFR/HER2 signaling, such as the skin and gastrointestinal tract. The most frequently reported treatment-related adverse events (TRAEs) are dermatological and gastrointestinal. In clinical studies, the most common grade 3 or higher TRAEs include skin rash, diarrhea, stomatitis (oral mucositis), and paronychia (inflammation of the tissue around the nails).[1][2][3][4]
Q2: How can the dosing schedule be modified to reduce these toxicities?
A2: Clinical data strongly suggests that splitting the total daily dose can significantly improve the safety and tolerability of this compound.[5] Due to the drug's relatively short half-life of approximately 7.2 hours, a twice-daily (BID) dosing schedule can reduce the maximum plasma concentration (Cmax) compared to a once-daily (QD) schedule, which is hypothesized to decrease the severity of adverse events.[4][6] Studies, such as the ZENITH20 trial, have shown that an 8 mg BID schedule is better tolerated than a 16 mg QD schedule while maintaining or even improving anti-tumor efficacy.[6][7][8]
Q3: Does dose reduction or interruption negatively impact the efficacy of this compound?
A3: Not necessarily. Proactive toxicity management involving dose interruptions and reductions is a standard strategy. Studies have shown that dose modifications enable subjects to continue treatment without adversely impacting clinical outcomes.[9] For example, the median progression-free survival was found to be similar between patients who had dose reductions and the overall treated population.[9] This suggests that managing toxicity by adjusting the dose allows for sustained treatment, which is critical for efficacy.
Troubleshooting In Vivo Toxicity
Issue: Severe skin rash or dermatitis is observed in animal models.
-
Immediate Action: Initiate a dose interruption until the toxicity resolves to a Grade 1 level (e.g., faint erythema or dry scaling).
-
Dosing Strategy Adjustment:
-
Restart at a Reduced Dose: If the initial dose was 16 mg/kg QD, restart at a lower dose, such as 12 mg/kg QD.[1]
-
Switch to a Split Dosing Schedule: A more effective long-term strategy is to switch to a twice-daily (BID) regimen. An 8 mg/kg BID schedule has been shown to significantly reduce the incidence of Grade ≥3 rash compared to 16 mg/kg QD.[1][10]
-
-
Supportive Care (Translational): Based on clinical management, consider topical application of corticosteroids. Oral tetracyclines have also been used effectively for acneiform eruptions in patients.[1]
Issue: Animal models exhibit significant diarrhea and weight loss.
-
Immediate Action: Pause dosing immediately. Provide supportive care, including hydration, to prevent dehydration and manage weight loss.
-
Dosing Strategy Adjustment:
-
Dose Reduction: Upon resolution of symptoms, re-initiate this compound at a reduced dose level (e.g., from 16 mg/kg to 12 mg/kg, or 12 mg/kg to 8 mg/kg).[1]
-
Implement BID Dosing: A split dose of 8 mg/kg BID has been associated with a lower incidence of severe diarrhea compared to a single 16 mg/kg daily dose.[10]
-
-
Supportive Care (Translational): Prophylactic use of antidiarrheal agents like loperamide may be considered to mitigate the severity of this side effect.[1]
Quantitative Data on Dosing Schedules and Toxicity
The following tables summarize key data from the ZENITH20 clinical trial, comparing different this compound dosing schedules. This data can help inform dose selection for preclinical in vivo studies.
Table 1: Comparison of Grade 3 or Higher Treatment-Related Adverse Events (TRAEs)
| Dosing Schedule | Rate of Grade ≥3 TRAEs | Grade ≥3 Rash | Grade ≥3 Diarrhea | Grade ≥3 Stomatitis | Source(s) |
| 16 mg QD | 35% - 50% | 35% - 47% | 15% - 26% | 21% - 24% | [1][2][4][6][7] |
| 12 mg QD | 39% - 44% | N/A | N/A | N/A | [1][6][11] |
| 8 mg BID | 19% - 26% | 39% | 21% | 15% | [1][6][8][10] |
| 6 mg BID | 16% - 19% | N/A | N/A | N/A | [1][6][11] |
N/A: Specific data not available in the cited sources.
Table 2: Impact of Dosing Schedule on Treatment Modifications and Efficacy
| Dosing Schedule | Dose Interruptions | Dose Reductions | Objective Response Rate (ORR) | Source(s) |
| 16 mg QD | 82% - 88% | 59% - 77% | 15.8% - 27.8% | [2][6][7][11] |
| 12 mg QD | 87% | 57% | 15.8% | [6][11] |
| 8 mg BID | 63% - 72% | 50% | 31.6% - 39% | [6][10][11] |
| 6 mg BID | 50% | 38% | 5.3% | [6][11] |
Experimental Protocols & Methodologies
Protocol: In Vivo Toxicity Assessment and Dose Optimization
This protocol outlines a methodology for testing and optimizing this compound dosing in a xenograft or genetically engineered mouse model.
-
Model Selection: Utilize a relevant model, such as a patient-derived xenograft (PDX) or a cell-line derived xenograft (CDX) with a confirmed EGFR or HER2 exon 20 insertion mutation.[12][13]
-
Group Allocation: Randomly assign animals to different dosing cohorts (n=8-10 per group):
-
Group 1: Vehicle control (daily)
-
Group 2: this compound 16 mg/kg QD (oral gavage)
-
Group 3: this compound 12 mg/kg QD (oral gavage)
-
Group 4: this compound 8 mg/kg BID (oral gavage, doses administered 8-12 hours apart)
-
-
Treatment and Monitoring:
-
Toxicity Management:
-
If an animal experiences >20% weight loss or Grade 3 toxicity (e.g., severe diarrhea, ulcerative dermatitis), initiate a dose interruption.
-
Once toxicity resolves to Grade 1 or baseline, treatment can be restarted at the next lowest dose level for that animal.[1] If toxicity recurs after two dose reductions, the animal should be euthanized.
-
-
Endpoint Analysis:
-
At the end of the study, collect tumors and key tissues (skin, intestine, liver) for histopathological analysis.
-
Compare tumor growth inhibition (TGI) across the different dosing groups.
-
Correlate efficacy (TGI) with the observed toxicity and the total dose administered.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of this compound's dual effect on efficacy and toxicity.
Caption: Logic for choosing BID dosing to improve the therapeutic window.
References
- 1. This compound for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Shows Promise for Treating Patients with NSCLC and EGFR or HER2 Exon 20 Insertion Mutations - Oncology Practice Management [oncpracticemanagement.com]
- 3. onclive.com [onclive.com]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. cancernetwork.com [cancernetwork.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. This compound in Non–Small-Cell Lung Cancer Harboring HER2 Exon 20 Insertion Mutations After Prior Therapies: ZENITH20-2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound in Treatment-Naive NSCLC Harboring HER2 Exon 20 Mutations: ZENITH20-4, A Multicenter, Multicohort, Open-Label, Phase 2 Trial (Cohort 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. youtube.com [youtube.com]
Overcoming Poziotinib resistance through combination therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to poziotinib in their experiments, with a focus on overcoming this resistance through combination therapies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in non-small cell lung cancer (NSCLC) models with EGFR exon 20 insertion mutations?
A1: Acquired resistance to this compound can be broadly categorized into two main types: EGFR-dependent and EGFR-independent mechanisms.
-
EGFR-Dependent Mechanisms: These involve genetic alterations within the EGFR gene itself. A common on-target resistance mutation is the acquisition of the T790M "gatekeeper" mutation, which can affect the binding of this compound to the EGFR kinase domain.[1][2] Another, less common, mutation is the C797S mutation.[3] EGFR amplification has also been observed as a potential resistance mechanism.[1]
-
EGFR-Independent Mechanisms: These involve the activation of alternative signaling pathways that bypass the EGFR inhibition by this compound. Key bypass pathways include:
-
MET Amplification: Increased MET receptor tyrosine kinase signaling can drive tumor cell survival and proliferation despite EGFR blockade.[4][5]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where cancer cells lose their epithelial characteristics and gain mesenchymal features, which is associated with increased motility, invasion, and drug resistance.[4][5]
-
Activation of Downstream Pathways: Reactivation of the MAPK/PI3K signaling cascades downstream of EGFR can also confer resistance.[2][6]
-
Q2: What are the most promising combination therapy strategies to overcome this compound resistance?
A2: Based on the known resistance mechanisms, several combination strategies are being investigated:
-
This compound + MET Inhibitors: For tumors with MET amplification-driven resistance, combining this compound with a MET inhibitor (e.g., capmatinib, tepotinib) is a rational approach to dually target both EGFR and MET signaling pathways.[7]
-
This compound + SHP2 Inhibitors: SHP2 is a protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases, including EGFR and MET. Combining this compound with a SHP2 inhibitor can block the reactivation of the RAS-MAPK pathway, a common node for resistance.[8][9]
-
This compound + EGFR Monoclonal Antibodies: The addition of an EGFR-targeting monoclonal antibody, such as cetuximab, could potentially enhance the inhibition of the EGFR signaling pathway.[6]
Q3: How does the insertion location within EGFR exon 20 affect sensitivity to this compound?
A3: Preclinical and clinical data suggest that the specific location of the insertion mutation within exon 20 significantly impacts the sensitivity to this compound.[4][10] Insertions located in the "near loop" (amino acids A767 to P772) tend to be more sensitive to this compound compared to insertions in the "far loop".[1][4] This is an important consideration when designing experiments and interpreting results.
Troubleshooting Guides
Problem 1: My this compound-sensitive cell line is showing signs of developing resistance (e.g., decreased growth inhibition at previously effective concentrations).
Possible Cause & Solution:
| Possible Cause | Suggested Troubleshooting Steps |
| Development of On-Target Resistance Mutations (e.g., T790M) | 1. Sequence the EGFR kinase domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell population to check for the presence of known resistance mutations like T790M or C797S. 2. Test combination with osimertinib: If T790M is detected, consider combination therapy with osimertinib, a third-generation EGFR TKI effective against T790M-mutant NSCLC. |
| Activation of Bypass Signaling Pathways (e.g., MET Amplification) | 1. Assess MET expression and amplification: Use Western blotting to check for MET protein overexpression and FISH or qPCR to determine MET gene amplification status. 2. Evaluate combination with a MET inhibitor: If MET is amplified or overexpressed, test the synergistic effect of combining this compound with a MET inhibitor. |
| Induction of Epithelial-to-Mesenchymal Transition (EMT) | 1. Analyze EMT markers: Perform Western blotting or immunofluorescence to assess the expression of EMT markers (e.g., decreased E-cadherin, increased Vimentin, N-cadherin, ZEB1). 2. Explore combination with SHP2 or AXL inhibitors: EMT can confer dependency on pathways regulated by SHP2 and AXL. Test combinations with inhibitors targeting these proteins.[4] |
Problem 2: I am not observing the expected synergistic effect with my chosen combination therapy in vitro.
Possible Cause & Solution:
| Possible Cause | Suggested Troubleshooting Steps |
| Suboptimal Dosing or Scheduling | 1. Perform a dose-matrix experiment: Test a range of concentrations for both this compound and the combination agent to identify the optimal synergistic concentrations. 2. Evaluate different scheduling regimens: Compare simultaneous administration with sequential administration (e.g., pre-treating with one agent before adding the second). |
| Incorrect Resistance Mechanism Targeted | 1. Re-characterize the resistant model: Ensure the chosen combination therapy aligns with the dominant resistance mechanism in your specific cell line. For example, a MET inhibitor will likely not be effective if resistance is driven by a T790M mutation. 2. Perform broader pathway analysis: Use techniques like phospho-RTK arrays or RNA sequencing to get a more comprehensive view of the activated signaling pathways in the resistant cells. |
| Cell Line Specific Effects | Test in multiple cell line models: The effectiveness of a combination therapy can be context-dependent. Validate your findings in at least one other relevant cell line model of this compound resistance. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and Combination Therapies
| Cell Line | EGFR Exon 20 Mutation | Treatment | IC50 (nM) | Fold Change in IC50 (vs. This compound alone) |
| Ba/F3-EGFRA763_Y764insFQEA | A763_Y764insFQEA | This compound | 1.5 | - |
| Ba/F3-EGFRD770_N771insSVD | D770_N771insSVD | This compound | 8.3 | - |
| Ba/F3-EGFRD770_N771insSVD + T790M | D770_N771insSVD + T790M | This compound | >1000 | >120 |
| Hypothetical Data | ||||
| This compound-Resistant NSCLC Line | D770_N771insSVD | This compound + MET Inhibitor | Value | Value |
| This compound-Resistant NSCLC Line | D770_N771insSVD | This compound + SHP2 Inhibitor | Value | Value |
Note: Specific IC50 values for combination therapies are highly dependent on the specific resistant cell line and the combination agent used. Researchers should generate this data empirically.
Table 2: Clinical Efficacy of this compound in EGFR Exon 20 Mutant NSCLC
| Study Population | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| All Patients (n=50) | 32% | 5.5 months |
| Near Loop Insertions | 46% | Not Reported |
| Far Loop Insertions | 0% | Not Reported |
Data from a phase II study of this compound.[4]
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound, the combination drug, and the combination of both. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the drugs for the desired time points. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-MET, MET, p-ERK, ERK, p-AKT, AKT, E-cadherin, Vimentin, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ.
Visualizations
Caption: Signaling pathways in this compound resistance and combination therapy targets.
Caption: Workflow for developing and testing combination therapies for this compound resistance.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. dovepress.com [dovepress.com]
- 7. onclive.com [onclive.com]
- 8. fondazionebonadonna.org [fondazionebonadonna.org]
- 9. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for EGFR exon 20-mutant NSCLC: Clinical efficacy, resistance mechanisms, and impact of insertion location on drug sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing off-target effects of Poziotinib in preclinical models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Poziotinib in preclinical models. The information is designed to help manage off-target effects and ensure the successful execution of experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target activities of this compound?
This compound is a potent, irreversible pan-HER inhibitor with high affinity for EGFR (HER1), HER2, and HER4. Its primary off-target effects, which are responsible for common toxicities observed in preclinical and clinical studies, are due to the inhibition of wild-type EGFR. This leads to dermatological and gastrointestinal side effects.
Q2: What are the most common off-target-related toxicities observed in animal models treated with this compound?
The most frequently reported toxicities in animal models are similar to those seen in human clinical trials and are primarily attributed to the inhibition of wild-type EGFR in non-tumor tissues. These include:
-
Dermatological Toxicities: Skin rash, often appearing as an acneiform eruption, is the most common off-target toxicity.[1]
-
Gastrointestinal Toxicities: Diarrhea is another significant off-target effect.[1][2]
-
Other reported toxicities: Mucositis and paronychia (inflammation around the nails) have also been observed.[1]
Q3: How can I mitigate skin rash in my mouse models without affecting the anti-tumor efficacy of this compound?
Managing skin rash in preclinical models is crucial for animal welfare and maintaining dose intensity. Based on studies with EGFR inhibitors, a multi-faceted approach is recommended:
-
Prophylactic Treatment: Begin a skincare regimen before starting this compound treatment. This can include the application of moisturizers to maintain skin hydration.
-
Topical Therapies:
-
Topical Corticosteroids: For mild to moderate rash, topical application of hydrocortisone 1% cream can be effective.[3]
-
Topical Antibiotics: Topical clindamycin 1% may be used to manage the papulopustular rash, which is thought to have an inflammatory component.[3]
-
Topical BRAF Inhibitors: Preclinical and early clinical data suggest that topical BRAF inhibitors can paradoxically activate the MAPK pathway in skin cells, counteracting the inhibitory effect of EGFR inhibitors and ameliorating the rash.[4]
-
-
Systemic Therapies for Severe Rash: In cases of severe rash, oral antibiotics with anti-inflammatory properties, such as doxycycline or minocycline, can be considered.[3][5]
It is important to initiate these interventions at the first sign of skin toxicity to prevent progression to more severe grades.
Q4: What is the recommended approach for managing this compound-induced diarrhea in preclinical studies?
Early and aggressive management of diarrhea is key to preventing dehydration and weight loss in animal models.
-
Prophylactic Measures: Ensure animals are well-hydrated.
-
Anti-diarrheal Medication: Loperamide is the first-line treatment for TKI-induced diarrhea.[6][7][8] It acts by slowing intestinal motility. The dose should be carefully titrated based on the severity of the diarrhea.
-
Dose Modification: If diarrhea is severe and does not respond to loperamide, a dose reduction or temporary interruption of this compound treatment may be necessary.[7]
-
Dietary Adjustments: Providing a more easily digestible diet can also be beneficial.
Q5: Should I adjust the dose of this compound if I observe off-target toxicities?
Yes, dose modification is a key strategy for managing off-target effects. In clinical trials, dose reductions were necessary for a significant number of patients to manage toxicities like rash and diarrhea.[1][9] A similar approach should be taken in preclinical models. If significant toxicities are observed, consider a dose reduction of this compound.
A twice-daily (BID) dosing regimen has been shown in clinical settings to reduce the severity of adverse events compared to once-daily (QD) dosing, while maintaining efficacy.[2] This strategy can be directly translated to animal studies to potentially improve the tolerability of this compound.
Troubleshooting Guides
Problem: Unexpectedly high levels of toxicity and mortality in our mouse xenograft study.
Possible Cause: The dose of this compound may be too high for the specific animal strain or model. The maximum tolerated dose (MTD) can vary between different preclinical models.
Troubleshooting Steps:
-
Review Dosing: Compare your current dose with those reported in the literature for similar models. Doses in mouse models have ranged from 5 mg/kg to 10 mg/kg daily.[10]
-
Dose De-escalation: Reduce the dose of this compound in a subset of animals to see if toxicity is alleviated.
-
Dosing Schedule Modification: Switch from a once-daily to a twice-daily dosing schedule, administering half of the total daily dose every 12 hours. This has been shown to improve tolerability.[2]
-
Implement Supportive Care: Proactively manage expected off-target toxicities such as skin rash and diarrhea from the start of the experiment.
Problem: Difficulty in assessing off-target effects of this compound in our in vitro cell culture experiments.
Possible Cause: Standard cell viability assays may not be sensitive enough to detect subtle off-target effects. A more targeted approach is needed to investigate the inhibition of specific off-target kinases.
Troubleshooting Steps:
-
Kinase Profiling: If available, perform a kinome scan to identify a broader range of off-target kinases inhibited by this compound at the concentrations used in your experiments.
-
Western Blot Analysis:
-
Assess the phosphorylation status of key downstream signaling molecules of known off-target kinases. For example, since this compound can reactivate MAPK/PI3K pathways in resistant models, examining the phosphorylation of AKT, ERK, and MEK can provide insights into off-target signaling.[11]
-
Always include a total protein control for each phosphorylated target to ensure that changes in phosphorylation are not due to changes in overall protein expression.
-
-
Use of Control Cell Lines: Include a control cell line that does not express the primary target of this compound (e.g., EGFR or HER2) to more clearly delineate off-target effects.
Quantitative Data
Table 1: In Vitro Potency (IC50) of this compound against On-Target and Off-Target Kinases
| Kinase Target | IC50 (nM) | Notes |
|---|---|---|
| On-Target | ||
| EGFR | 3.2 | Wild-type receptor |
| HER2 | 5.3 | Wild-type receptor |
| HER4 | 23.5 | Wild-type receptor |
| HER2 (YVMA insertion) | 1.9 | In Ba/F3 cells |
| Off-Target (in the context of resistance) |
| EGFR (T790M/L858R) | 2.2 | Double mutant |
Data compiled from publicly available sources.
Experimental Protocols
Protocol: Western Blot for Assessing Downstream Signaling of EGFR/HER2
This protocol outlines the steps to assess the phosphorylation status of key proteins in the EGFR and HER2 signaling pathways, such as Akt and MAPK (ERK1/2), following treatment with this compound.
1. Cell Lysis and Protein Extraction:
- Culture cells to 70-80% confluency and treat with this compound at desired concentrations and time points.
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
2. Protein Quantification:
- Determine the protein concentration of each sample using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE on a polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phosphorylated proteins (e.g., p-EGFR, p-HER2, p-Akt, p-ERK1/2) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
6. Stripping and Re-probing:
- To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins (e.g., total EGFR, total Akt, total ERK1/2) and a loading control like β-actin or GAPDH.
Visualizations
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. EGFR Inhibitor–Associated Papulopustular Rash [jhoponline.com]
- 4. Reducing Skin Toxicities from EGFR Inhibitors with Topical BRAF Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing or treating anti-EGFR related skin rash with antibiotics? - Petrelli - Annals of Translational Medicine [atm.amegroups.org]
- 6. Diarrhea Induced by Small Molecule Tyrosine Kinase Inhibitors Compared With Chemotherapy: Potential Role of the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Management of diarrhea induced by epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism and treatment of diarrhea associated with tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
Technical Support Center: Predicting Poziotinib Treatment Response with Cell-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using cell-based assays to predict Poziotinib treatment response.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is an irreversible pan-HER inhibitor. It targets the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, including HER1 (EGFR), HER2, and HER4.[1] By binding to these receptors, this compound blocks downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for cell growth and proliferation.[2][3] This inhibition can lead to apoptosis (programmed cell death) and cell cycle arrest in cancer cells that are dependent on these signaling pathways.[1]
2. Which cancer types are most relevant for this compound studies?
This compound has shown significant activity in non-small cell lung cancer (NSCLC) harboring EGFR or HER2 exon 20 insertion mutations.[4][5][6][7][8] These mutations are typically resistant to other EGFR tyrosine kinase inhibitors (TKIs).[4] Therefore, cell-based assays for this compound are most relevant for researchers working with NSCLC cell lines, particularly those with documented exon 20 insertions.
3. What are the key signaling pathways affected by this compound?
This compound primarily inhibits the EGFR and HER2 signaling pathways. Upon binding of a ligand, these receptors dimerize and autophosphorylate, initiating a cascade of downstream signaling events. The two major pathways activated are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. Both pathways are critical for cell proliferation, survival, and differentiation. This compound's inhibition of EGFR and HER2 blocks the activation of these downstream pathways.
4. Which cell lines are recommended for studying this compound response?
The choice of cell line is critical for obtaining relevant data. For studying efficacy against exon 20 insertion mutations, Ba/F3 cells engineered to express these specific mutations are commonly used.[4] For broader studies, NSCLC cell lines with known EGFR or HER2 mutations are appropriate. It is crucial to use cell lines that have been authenticated to ensure the reliability of your results.
5. What is a typical effective concentration range for this compound in vitro?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and the specific mutation being targeted. In preclinical models, this compound has demonstrated high potency, with IC50 values often in the low nanomolar range.[4] For example, in Ba/F3 cells expressing EGFR exon 20 mutations, the average IC50 is around 1.0 nM, and for HER2 exon 20 mutations, it's approximately 1.9 nM.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Cell passage number too high. | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. | |
| Contamination (e.g., mycoplasma). | Regularly test cell cultures for mycoplasma contamination. Quarantine new cell lines until they are confirmed to be contamination-free. | |
| Instability of this compound in solution. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| Cells show unexpected resistance to this compound | Acquired resistance mutations. | Sequence the EGFR and HER2 genes in the resistant cell population to check for known resistance mutations like T790M.[9] |
| Activation of bypass signaling pathways. | Investigate the activation status of alternative signaling pathways, such as MET amplification, which can confer resistance.[5] | |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution. | |
| Cell line misidentification. | Authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling. | |
| Low signal or high background in cell viability assays (e.g., MTT, XTT) | Suboptimal cell number. | Optimize the cell seeding density for your specific cell line and assay duration. |
| Insufficient incubation time with the viability reagent. | Follow the manufacturer's protocol for the recommended incubation time. This may need to be optimized for your specific cell line. | |
| Interference from serum or phenol red in the media. | Some viability assays are sensitive to components in the culture medium. Consider performing the final incubation step in serum-free and/or phenol red-free media. | |
| Incomplete solubilization of formazan crystals (MTT assay). | Ensure complete solubilization of the formazan product by thorough mixing and allowing sufficient time for dissolution. | |
| Difficulty in reproducing published this compound efficacy data | Differences in experimental protocols. | Carefully review and align your protocol with the published methodology, paying close attention to cell line source, passage number, seeding density, drug incubation time, and the specific viability assay used. |
| Variation in cell line characteristics. | Cell lines from different sources or at different passage numbers can exhibit varied responses. Obtain cell lines from a reputable cell bank. | |
| Location of the exon 20 insertion. | The sensitivity of NSCLC cells to this compound can be influenced by the specific location of the exon 20 insertion mutation.[6][7][8][9] Near-loop insertions have shown greater sensitivity than far-loop insertions.[6][7][8][9] |
Data Presentation
Table 1: In Vitro Potency of this compound Against Various Cell Lines
| Cell Line Model | Target Mutation | Assay Type | IC50 (nM) | Reference |
| Ba/F3 | EGFR exon 20 insertion (average) | Cell Viability | 1.0 | [4] |
| Ba/F3 | HER2 exon 20 insertion (average) | Cell Viability | 1.9 | [4] |
| A431 | Wild-type EGFR | MTS Assay | 0.9 | [1] |
| SKBR3 | Wild-type HER2 | MTS Assay | 1.0 | [1] |
| Ba/F3 | EGFR T790M/L858R | Not Specified | 2.2 | [1] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing cell viability after this compound treatment using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium at the desired concentrations.
-
Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the absorbance values of the treated wells to the vehicle-only control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of EGFR/HER2 and the inhibitory action of this compound.
Caption: General workflow for a cell-based assay to determine this compound sensitivity.
Caption: Logical relationship between mutation status, this compound action, and cellular response.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 6. international-biopharma.com [international-biopharma.com]
- 7. Emerging roles of 3D-culture systems in tackling tumor drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Understanding and Addressing Variability in Poziotinib Efficacy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in Poziotinib efficacy across different cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an irreversible pan-HER inhibitor that targets the kinase activity of EGFR (HER1), HER2, and HER4.[1][2] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to the inhibition of downstream signaling pathways such as STAT3, AKT, and ERK, which are crucial for cell proliferation and survival.[2] This inhibition can induce G1 cell cycle arrest and apoptosis in cancer cells with activating HER-family mutations.[1][2]
Q2: Why is there significant variability in this compound efficacy across different non-small cell lung cancer (NSCLC) cell lines with EGFR exon 20 insertion mutations?
The efficacy of this compound in NSCLC cell lines with EGFR exon 20 insertions is highly dependent on the specific location of the insertion within the exon.[3][4] Preclinical and clinical data have shown that insertions located in the "near-loop" region (amino acids A767 to P772) are significantly more sensitive to this compound than those in the "far-loop" region (beyond P772).[3][4][5] This is due to steric hindrance in the drug-binding pocket caused by far-loop insertions, which can impede the binding of this compound.[4][6]
Q3: What are the known mechanisms of acquired resistance to this compound?
Acquired resistance to this compound can be broadly categorized into on-target and off-target mechanisms:
-
On-target mechanisms involve secondary mutations in the target kinase. In EGFR-mutant NSCLC, the most common on-target resistance mutation is the T790M "gatekeeper" mutation.[3][5][7] For HER2-mutant cells, the analogous C805S mutation has been identified.[8] These mutations alter the drug-binding pocket, reducing the affinity of this compound.
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for HER signaling. These include:
-
MET amplification: Increased MET receptor tyrosine kinase signaling can reactivate downstream pathways like PI3K/AKT and MAPK, even in the presence of this compound.[3][5][7]
-
PI3K pathway alterations: Mutations in PIK3CA can lead to constitutive activation of the PI3K/AKT pathway, rendering the cells less dependent on upstream HER signaling.[7]
-
Epithelial-to-Mesenchymal Transition (EMT): Cells undergoing EMT can become resistant to EGFR inhibitors.[3][5]
-
Q4: Does the level of EGFR or HER2 expression in a cell line correlate with its sensitivity to this compound?
Studies have shown that there is no direct correlation between the expression level of EGFR or HER2 mutants and the IC50 values for this compound in Ba/F3 cell lines expressing these mutants.[6] This suggests that the presence of the specific mutation, particularly its location in the case of exon 20 insertions, is a more critical determinant of sensitivity than the overall expression level of the receptor.[6]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered during in vitro experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected IC50 value in a sensitive cell line | Incorrect drug concentration. | Verify the stock concentration and perform serial dilutions accurately. Use freshly prepared drug solutions for each experiment. |
| Cell line contamination (e.g., Mycoplasma). | Test for Mycoplasma contamination. If positive, discard the cell line and use a fresh, uncontaminated stock. | |
| Suboptimal cell health. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Lack of response in a cell line expected to be sensitive | Incorrect cell line identity. | Perform cell line authentication (e.g., STR profiling). |
| Development of acquired resistance. | If the cell line has been cultured for an extended period, it may have developed resistance. Use an earlier passage of the cell line. | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all wells and plates. Use a cell counter for accurate cell numbers. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity. | |
| Inconsistent incubation times. | Adhere to a strict and consistent incubation time for drug treatment and assay development. | |
| Unexpected resistance in a novel cell line | Presence of a far-loop EGFR exon 20 insertion. | Sequence the EGFR gene to determine the exact location of the exon 20 insertion. |
| Pre-existing resistance mechanisms. | Perform baseline molecular profiling of the cell line to check for MET amplification, PIK3CA mutations, or markers of EMT. |
Data Presentation
Table 1: this compound IC50 Values in Ba/F3 Cell Lines with EGFR Exon 20 Mutations
| Cell Line (EGFR Mutation) | IC50 (nM) | Reference |
| Ba/F3 EGFR A767_V769dupASV | ~1.0 | [6] |
| Ba/F3 EGFR D770_N771insSVD | ~1.0 | [6] |
| Ba/F3 EGFR H773_V774insH | ~1.0 | [6] |
| Ba/F3 EGFR N771_P772insN | ~1.0 | [6] |
| Ba/F3 EGFR V769_D770insASV | ~1.0 | [6] |
| Ba/F3 EGFR T790M | >100 | [6] |
Table 2: this compound IC50 Values in Ba/F3 Cell Lines with HER2 Exon 20 Mutations
| Cell Line (HER2 Mutation) | IC50 (nM) | Reference |
| Ba/F3 HER2 A775_G776insYVMA | ~1.9 | [6][9] |
| Ba/F3 HER2 G778_P780dupGSP | ~1.9 | [6] |
| Ba/F3 HER2 P780_Y781insGSP | ~1.9 | [6] |
Table 3: this compound IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Reference |
| H1781 | NSCLC | HER2 exon 20 insertion | 7.7 | [6] |
| CUTO14 | NSCLC | EGFR A767dupASV | 1.84 | [6] |
| YUL-0019 | NSCLC | EGFR N771delinsFH | 0.30 | [6] |
| MCF10A HER2 G776delinsVC | Mammary Epithelial | HER2 exon 20 insertion | ~8.2 | [10] |
| MCF10A HER2 Y772dupYVMA | Mammary Epithelial | HER2 exon 20 insertion | ~8.2 | [10] |
| MCF10A HER2 G778dupGSP | Mammary Epithelial | HER2 exon 20 insertion | ~8.2 | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation with MTT, add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Western Blotting for Signaling Pathway Analysis
This protocol is for analyzing the phosphorylation status of EGFR, HER2, MET, and downstream signaling proteins in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-HER2, anti-HER2, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
-
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy Testing
This protocol provides a general workflow for establishing and utilizing PDX models to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., NSG mice)
-
Fresh patient tumor tissue
-
Surgical tools
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
PDX Establishment:
-
Obtain fresh tumor tissue from a patient under sterile conditions.
-
Implant small fragments of the tumor subcutaneously into the flank of immunodeficient mice. The tissue can be mixed with Matrigel to support initial growth.
-
Monitor the mice for tumor growth.
-
-
Tumor Expansion and Cohort Formation:
-
Once the initial tumors (P0 generation) reach a certain size (e.g., 1000-1500 mm³), they are harvested and passaged into a new cohort of mice (P1 generation).
-
When the P1 or subsequent generation tumors reach a suitable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
-
Drug Treatment and Monitoring:
-
Administer this compound or a vehicle control to the respective groups via oral gavage at a predetermined dose and schedule.
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Harvest the tumors for further analysis (e.g., histology, western blotting, or sequencing) to assess the drug's effect on the tumor microenvironment and to identify potential resistance mechanisms.
-
Compare the tumor growth rates between the treatment and control groups to evaluate the in vivo efficacy of this compound.
-
Visualizations
Caption: this compound signaling pathway and resistance mechanisms.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for unexpected this compound resistance.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Phase 1 Studies of this compound, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 5. onclive.com [onclive.com]
- 6. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. researchgate.net [researchgate.net]
- 10. Pan-cancer landscape and functional analysis of ERBB2 mutations identifies this compound as a clinically active inhibitor and enhancer of T-DM1 activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Poziotinib Demonstrates Superior Efficacy Over Afatinib in Preclinical and Clinical Models of HER2 Exon 20 Insertion-Mutant Cancers
A comprehensive analysis of preclinical and clinical data reveals that poziotinib, a novel tyrosine kinase inhibitor (TKI), exhibits significantly greater potency and clinical activity compared to afatinib in cancer models driven by HER2 exon 20 insertion mutations. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound, an irreversible pan-ErbB inhibitor, has shown promise in treating non-small-cell lung cancer (NSCLC) harboring HER2 exon 20 insertion mutations, a patient population with limited effective therapeutic options.[1][2] Preclinical studies have consistently demonstrated its superior activity over other TKIs, including afatinib.[2][3] This is attributed to this compound's smaller size and flexible structure, which allows it to circumvent the steric hindrance within the ATP-binding pocket of the HER2 kinase caused by exon 20 insertions.[2][4] In contrast, the activity of afatinib, another irreversible ErbB family inhibitor, is significantly hampered by these mutations.[3][5]
In Vitro Efficacy: this compound Outperforms Afatinib
Cell-based assays consistently highlight the superior potency of this compound in inhibiting the proliferation of cancer cells with HER2 exon 20 insertions.
Table 1: Comparative In Vitro Activity (IC50, nM) of this compound and Afatinib in HER2 Exon 20 Insertion Cell Lines
| Cell Line Model | HER2 Exon 20 Insertion | This compound IC50 (nM) | Afatinib IC50 (nM) | Fold Difference (Afatinib/Poziotinib) |
| Ba/F3 | Average of various exon 20 insertions | 1.9 | ~11.4 | ~6 |
Data compiled from preclinical studies.[3][6]
As shown in Table 1, this compound is approximately 6 times more potent than afatinib in Ba/F3 cells engineered to express HER2 exon 20 insertion mutations.[3][6]
In Vivo Antitumor Activity: this compound Induces Tumor Regression
The superior preclinical efficacy of this compound is further substantiated in in vivo models of HER2 exon 20 insertion-driven cancers.
Table 2: Comparative In Vivo Efficacy of this compound and Afatinib in HER2 Exon 20 Xenograft Models
| Animal Model | HER2 Exon 20 Insertion | This compound Treatment | Afatinib Treatment | Outcome |
| Genetically Engineered Mouse Model (GEMM) | A775insYVMA | 10 mg/kg daily | 20 mg/kg daily | This compound led to significant tumor regression, while afatinib did not reduce tumor burden.[2] |
In genetically engineered mouse models (GEMMs) harboring the HER2 A775insYVMA insertion, daily treatment with 10 mg/kg of this compound resulted in robust tumor regression.[2] Conversely, treatment with 20 mg/kg of afatinib did not lead to a reduction in tumor volume.[2]
Clinical Performance: this compound Shows Meaningful Clinical Benefit
Clinical trial data in patients with HER2 exon 20-mutant NSCLC further supports the preclinical findings, with this compound demonstrating clinically meaningful antitumor activity.
Table 3: Clinical Activity of this compound and Afatinib in Patients with HER2 Exon 20 Mutant NSCLC
| Drug | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | ZENITH20-2 | 27.8% | 5.5 months |
| This compound | Phase II (Investigator-Initiated) | 27% | 5.5 months |
| Afatinib | Retrospective analysis | ~13% | < 4 months |
Data from the ZENITH20-2 trial, an investigator-initiated Phase II trial, and a retrospective analysis of afatinib treatment.[1][2][7]
The ZENITH20-2 trial and another phase II study showed that this compound achieved an objective response rate (ORR) of approximately 27-28% and a median progression-free survival (PFS) of 5.5 months in previously treated patients.[1][2][7] In contrast, a retrospective analysis of patients treated with afatinib showed a much lower ORR of around 13% and a median PFS of less than 4 months.[7]
Signaling Pathway and Mechanism of Action
HER2 is a member of the ErbB family of receptor tyrosine kinases. Upon dimerization, it autophosphorylates and activates downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation and survival. This compound and afatinib are both irreversible tyrosine kinase inhibitors that covalently bind to the kinase domain of HER2, thereby blocking its activation and subsequent downstream signaling. However, the structural changes induced by exon 20 insertions hinder the binding of afatinib, while this compound's smaller and more flexible structure allows it to bind effectively.
Caption: HER2 signaling pathway and TKI inhibition.
Experimental Protocols
Cell Viability Assay
-
Cell Culture: Ba/F3 cells engineered to express specific HER2 exon 20 insertion mutations (e.g., A775_G776insYVMA) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of this compound or afatinib for 72 hours.
-
Data Analysis: Cell viability was assessed using a CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence was measured using a plate reader. The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using non-linear regression analysis in GraphPad Prism software.
Western Blotting
-
Cell Lysis: Ba/F3-HER2 exon 20 insertion cells were treated with this compound or afatinib for 2 hours. Cells were then washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification and Electrophoresis: Protein concentration was determined using a BCA assay. Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a nitrocellulose membrane.
-
Immunoblotting: Membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against phospho-HER2 (Tyr1221/1222), total HER2, and a loading control (e.g., β-actin). After washing with TBST, membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 1 x 10^7 Ba/F3 cells expressing HER2 exon 20 A775insYVMA were suspended in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel and injected subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment groups: vehicle control, this compound (10 mg/kg, oral gavage, daily), or afatinib (20 mg/kg, oral gavage, daily).
-
Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (length × width²) / 2. Animal body weight was also monitored as a measure of toxicity.
-
Study Endpoint: The study was terminated when tumors in the control group reached the maximum allowed size or after a predetermined treatment duration.
Caption: Experimental workflow for comparing this compound and afatinib.
References
- 1. Ba/F3 Allograft Experiment [bio-protocol.org]
- 2. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
Comparative Preclinical Efficacy of Poziotinib and Mobocertinib in EGFR Exon 20 Insertion-Mutant Non-Small Cell Lung Cancer
A detailed analysis of in vitro and in vivo data for two targeted therapies.
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) exon 20 insertion mutations, Poziotinib and Mobocertinib have emerged as notable inhibitors. This guide provides a comparative overview of their preclinical efficacy, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.
In Vitro Efficacy: A Head-to-Head Comparison of Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Preclinical studies have extensively evaluated the IC50 values of this compound and Mobocertinib against a panel of cell lines engineered to express various EGFR exon 20 insertion mutations.
| EGFR Exon 20 Insertion Mutant | Cell Line | This compound IC50 (nM) | Mobocertinib IC50 (nM) | Reference |
| A767_V769dupASV | Ba/F3 | 2.9 | 4.3 - 22.5 | [1][2] |
| D770_N771insSVD | Ba/F3 | - | 4.3 - 22.5 | [1][2] |
| H773_V774insH | Ba/F3 | - | - | [1] |
| A763_Y764insFQEA | Ba/F3 | - | 4.3 - 22.5 | [1][2] |
| N771_H772insH | BID019 (Patient-Derived) | - | Inhibited in a dose-dependent manner | [1] |
| Wild-Type EGFR | Ba/F3 | Close to WT | 34.5 | [1][2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a synthesis from multiple sources for comparative purposes. A "-" indicates that specific data was not available in the reviewed sources.
These in vitro studies demonstrate that both this compound and Mobocertinib exhibit potent inhibitory activity against various EGFR exon 20 insertion mutations. Notably, both drugs show a therapeutic window, with greater potency against mutant EGFR compared to wild-type (WT) EGFR.[1]
In Vivo Efficacy: Tumor Growth Inhibition in Preclinical Models
The antitumor activity of this compound and Mobocertinib has been evaluated in vivo using patient-derived xenograft (PDX) models, which are considered more clinically relevant than cell line-derived xenografts.
| Drug | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | EGFR exon 20 mutant NSCLC PDX | Not specified | Potent antitumor activity | [3] |
| Mobocertinib | EGFRex20ins SVD GEMM | Not specified | Sustained dose-dependent inhibition | [4] |
| Mobocertinib | EGFRex20ins NPH tumor model | 30 mg/kg daily | 87% tumor regression | [4] |
While direct head-to-head in vivo studies are limited, the available data suggests that both agents demonstrate significant tumor growth inhibition in preclinical models of EGFR exon 20-mutant NSCLC. Mobocertinib, in particular, has shown substantial tumor regression in specific PDX models.[4]
Signaling Pathway Inhibition
Both this compound and Mobocertinib are tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival. The primary mechanism involves the inhibition of EGFR autophosphorylation. This, in turn, disrupts the activation of two major downstream cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Figure 1: EGFR Signaling Pathway and Inhibition by this compound and Mobocertinib.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
NSCLC cell lines with EGFR exon 20 insertions
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and Mobocertinib stock solutions (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Mobocertinib in complete culture medium.
-
Remove the existing medium from the wells and add the drug dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Western Blotting for EGFR Signaling Pathway Analysis
This protocol describes the detection of key phosphorylated proteins in the EGFR signaling pathway.
Materials:
-
NSCLC cell lines
-
This compound and Mobocertinib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound or Mobocertinib for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the levels of phosphorylated proteins to the total protein levels and β-actin as a loading control.
Patient-Derived Xenograft (PDX) Model Establishment and In Vivo Efficacy Study
This protocol provides a general workflow for establishing NSCLC PDX models and assessing drug efficacy.[5][6][7][8]
Procedure:
-
Tumor Implantation: Surgically resected NSCLC tumor tissue from patients is implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[5][6]
-
Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[7]
-
Efficacy Study: When the tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment groups (vehicle control, this compound, Mobocertinib).
-
Drug Administration: The drugs are administered according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
Preclinical data strongly support the potent and selective activity of both this compound and Mobocertinib against NSCLC harboring EGFR exon 20 insertion mutations. While both drugs demonstrate significant in vitro and in vivo efficacy, subtle differences in their activity profiles against specific mutations may exist. The experimental protocols and pathway information provided in this guide offer a framework for further investigation and comparative studies in the development of targeted therapies for this challenging patient population.
References
- 1. Preclinical Characterization of Mobocertinib Highlights the Putative Therapeutic Window of This Novel EGFR Inhibitor to EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ilcn.org [ilcn.org]
- 5. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment and Characterization of Patient-Derived Xenograft Model of Non-Small-Cell Lung Cancer Derived from Malignant Pleural Effusions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Poziotinib's Role in a Shifting Landscape of Osimertinib-Resistant EGFR Mutations: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Poziotinib's activity in the context of emerging resistance to the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib. We delve into the molecular mechanisms of resistance and compare this compound with next-generation inhibitors, supported by available preclinical data.
The advent of osimertinib revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of acquired resistance, most notably through the EGFR C797S mutation, presents a significant clinical challenge. This has spurred the development of new therapeutic strategies, including the evaluation of existing TKIs like this compound and the creation of novel fourth-generation inhibitors.
This compound: Activity Against EGFR Exon 20 Insertions and Its Limitations in Osimertinib Resistance
This compound, a potent, irreversible, second-generation TKI, has demonstrated significant clinical activity against EGFR exon 20 insertion mutations, a subset of mutations historically resistant to first- and second-generation EGFR TKIs.[1][2][3][4] Clinical trial data has shown meaningful objective response rates in patients with these mutations.[1][2][3]
However, preclinical studies have revealed that acquired resistance to this compound itself can be mediated by the same mutations that confer resistance to other EGFR TKIs, including the T790M and C797S mutations.[1][2][3] This is a critical finding, as the C797S mutation is a key mechanism of resistance to osimertinib. The presence of the C797S mutation, which alters the covalent binding site of irreversible TKIs, renders both osimertinib and this compound largely ineffective.
The Rise of Fourth-Generation EGFR TKIs
To address the challenge of C797S-mediated resistance, a new class of fourth-generation EGFR TKIs is in development. These inhibitors are specifically designed to target EGFR mutations that are resistant to third-generation agents.
One such example is BBT-176 , a novel, oral, fourth-generation EGFR TKI. Preclinical data has demonstrated its potent inhibitory activity against various EGFR mutations, including those with the C797S alteration.
Comparative Preclinical Activity
Direct head-to-head preclinical studies comparing this compound with fourth-generation TKIs in osimertinib-resistant models are limited. However, by compiling available data, we can infer their respective activity profiles.
| Drug Class | Compound | Target EGFR Mutation | IC50 (nM) | Reference |
| 2nd Gen TKI | This compound | EGFR exon 20 insertions | ~1.0 (in Ba/F3 cells) | [5] |
| EGFR del19/T790M/C797S | Data not available | |||
| 4th Gen TKI | BBT-176 | EGFR 19Del/C797S | 42 (in Ba/F3 cells) | |
| EGFR 19Del/T790M/C797S | 49 (in Ba/F3 cells) | |||
| EGFR L858R/C797S | 183 (in Ba/F3 cells) | |||
| EGFR L858R/T790M/C797S | 202 (in Ba/F3 cells) | |||
| 4th Gen TKI | BLU-945 | EGFR L858R/T790M/C797S | Data not available in direct comparison | |
| EGFR ex19del/T790M/C797S | Data not available in direct comparison |
Note: IC50 values are highly dependent on the specific cell line and assay conditions used. The data presented here is for comparative purposes and is drawn from different studies, which may not allow for direct comparison.
Experimental Protocols
The following provides a general methodology for assessing the in vitro activity of a TKI against EGFR-mutant cell lines.
Cell Lines: Ba/F3 murine pro-B cells are commonly used as they are dependent on interleukin-3 (IL-3) for survival and can be engineered to express various human EGFR mutations. Upon expression of an activating EGFR mutation, they become IL-3 independent and their survival is driven by the EGFR signaling pathway.
Cell Viability Assay (MTT Assay):
-
Cell Seeding: Engineered Ba/F3 cells expressing the desired EGFR mutation (e.g., del19/T790M/C797S) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with a serial dilution of the TKI (e.g., this compound, BBT-176) for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing Signaling and Resistance
To better understand the molecular interactions at play, the following diagrams illustrate the EGFR signaling pathway and the mechanisms of TKI resistance.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of osimertinib action and C797S-mediated resistance.
References
- 1. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 4. onclive.com [onclive.com]
- 5. Mechanisms and Clinical Activity of an EGFR and HER2 Exon 20-selective Kinase Inhibitor in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Poziotinib's Off-Target Profile: A Comparative Kinase Panel Screening Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Poziotinib, a potent inhibitor of EGFR and HER2 kinases, with a focus on its off-target interactions. By examining data from comprehensive kinase panel screenings, this document aims to offer researchers valuable insights into this compound's specificity and potential for off-target effects compared to other prominent EGFR/HER2 inhibitors.
Executive Summary
This compound is an oral, irreversible pan-HER tyrosine kinase inhibitor that has demonstrated significant activity against EGFR and HER2, including clinically relevant exon 20 insertion mutations.[1][2] Understanding the broader kinome-wide selectivity of this compound is crucial for anticipating potential off-target related toxicities and for identifying novel therapeutic opportunities. This guide summarizes available quantitative data on this compound's kinase inhibition profile and places it in context with other EGFR/HER2 inhibitors, namely Afatinib, Osimertinib, and Lapatinib. While a head-to-head comparison across a comprehensive kinase panel in a single study is not publicly available, this guide collates and presents the most relevant data from various sources to provide a comparative overview.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of this compound and selected comparator drugs against their primary targets and key off-target kinases. Data is presented as IC50 values (the concentration of the inhibitor required to inhibit 50% of the kinase activity) where available. It is important to note that variations in assay conditions can influence IC50 values, and therefore, comparisons should be interpreted with this in mind.
| Kinase Target | This compound IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Lapatinib Ki app (nM) |
| EGFR (Wild-Type) | 3.2[1] | 0.5[3] | - | 3[4] |
| EGFR (T790M/L858R) | 2.2[1] | - | ~10-15* | - |
| HER2 (ERBB2) | 5.3[1] | 14[3] | - | 13[4] |
| HER4 (ERBB4) | 23.5[1] | 1[3] | - | - |
*Note: Osimertinib is known to be highly potent against EGFR T790M mutants, with reported cellular IC50 values in the low nanomolar range. Direct biochemical IC50 values can vary.
Experimental Protocols
The determination of a kinase inhibitor's off-target profile is typically achieved through comprehensive screening against a large panel of kinases. The following are detailed methodologies for commonly employed kinase screening assays.
Radiometric Kinase Assay (e.g., HotSpot™)
This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a specific substrate.
Protocol Overview:
-
Reaction Mixture Preparation: A specific kinase/substrate pair, along with any required cofactors, is prepared in a reaction buffer (e.g., 20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).[5]
-
Compound Addition: The test compound (e.g., this compound) is added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of non-radiolabeled ATP and [γ-³³P]ATP.[6][7] Reactions are typically incubated at room temperature.
-
Reaction Termination and Substrate Capture: The reactions are stopped by spotting the mixture onto a filter membrane (e.g., P81 phosphocellulose paper) which captures the phosphorylated substrate.[6][7]
-
Washing: The filter membranes are washed to remove unreacted [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.[8]
-
Data Analysis: The percentage of kinase activity remaining in the presence of the inhibitor is calculated relative to a vehicle control (e.g., DMSO). IC50 values are determined by fitting the data to a dose-response curve.
Competition Binding Assay (e.g., KINOMEscan™)
This is a binding assay that measures the ability of a test compound to displace a ligand from the active site of a kinase. It is an ATP-independent method.[9]
Protocol Overview:
-
Assay Components: The assay typically consists of three main components: the kinase of interest tagged with DNA, an immobilized ligand that binds to the kinase active site, and the test compound.[10]
-
Competition: The test compound is incubated with the kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will compete with and displace the immobilized ligand.[10]
-
Quantification: The amount of kinase that remains bound to the immobilized ligand is quantified using a sensitive method such as quantitative PCR (qPCR) that detects the DNA tag on the kinase.[10]
-
Data Analysis: The results are reported as "percent of control," where the control represents the amount of kinase bound to the ligand in the absence of the test compound (typically with 0.1% DMSO).[9] A lower percentage of control indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's activity and the experimental approach to determining its off-target profile, the following diagrams are provided.
Figure 1. Simplified EGFR/HER2 Signaling Pathway and this compound's Point of Intervention.
Figure 2. General Experimental Workflow for Kinase Panel Screening.
Discussion of Off-Target Profile
While comprehensive public data on the full kinome scan of this compound is limited, its known potent inhibition of wild-type EGFR is a key consideration for its side-effect profile, which includes dermatologic and gastrointestinal toxicities, consistent with other EGFR inhibitors.[11] The primary mechanism of action of this compound is the irreversible inhibition of the ErbB family of receptors, including EGFR, HER2, and HER4.[1] Its efficacy in treating cancers with HER2 amplification and EGFR mutations, particularly exon 20 insertions, is well-documented.[2][12][13]
A thorough evaluation of this compound's interactions with other kinase families would require a broad kinase panel screening. Such data is essential for a complete understanding of its therapeutic window and for identifying potential polypharmacological effects that could be either beneficial or detrimental. For instance, off-target inhibition of certain kinases could contribute to unexpected anti-tumor activities or, conversely, lead to unforeseen toxicities.
Conclusion
This compound is a highly potent inhibitor of EGFR and HER2, with demonstrated clinical activity in cancers harboring specific mutations in these receptors. Based on the available data, its primary off-target effect is the inhibition of wild-type EGFR, which is a class effect for this type of inhibitor. A complete and comparative kinome-wide selectivity profile against a large panel of kinases would provide a more definitive understanding of this compound's off-target landscape. Researchers are encouraged to consider the methodologies described in this guide when designing and interpreting kinase inhibitor profiling studies. The provided diagrams offer a visual framework for understanding the relevant signaling pathways and the experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. Phase 1 Studies of this compound, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody-assisted target identification reveals afatinib, an EGFR covalent inhibitor, down-regulating ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. 4.6. KINOMEscan [bio-protocol.org]
- 10. chayon.co.kr [chayon.co.kr]
- 11. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound for Patients With HER2 Exon 20 Mutant Non–Small-Cell Lung Cancer: Results From a Phase II Trial - PMC [pmc.ncbi.nlm.nih.gov]
T790M Mutation: A Key Driver of Resistance to Poziotinib in EGFR-Mutant Lung Cancer
A Comparative Analysis of Poziotinib and Alternative Therapies in T790M-Positive Non-Small Cell Lung Cancer
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a critical mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs), including this compound, in non-small cell lung cancer (NSCLC). This guide provides a comprehensive comparison of this compound with alternative treatments for patients with T790M-positive NSCLC, supported by preclinical and clinical data.
Preclinical Evidence: T790M Confers Resistance to this compound
In vitro studies have demonstrated that the T790M "gatekeeper" mutation significantly reduces the sensitivity of EGFR-mutant cancer cells to this compound. This resistance is attributed to steric hindrance caused by the bulky methionine residue at position 790, which impedes the binding of this compound to the ATP-binding pocket of the EGFR kinase domain.[1][2]
Comparative IC50 Values of EGFR TKIs
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency. The following table summarizes the IC50 values of this compound and Osimertinib against various EGFR-mutant cell lines.
| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 Deletion | Not explicitly stated, but sensitive | 23 | [1] |
| H1975 | L858R + T790M | Less effective | 11.44 | [3] |
| Ba/F3 | EGFR T790M/L858R | 2.2 | Not directly compared in the same study | [2] |
As the data indicates, while this compound shows activity against EGFR T790M/L858R mutations in preclinical models, Osimertinib, a third-generation EGFR TKI, was specifically designed to overcome T790M-mediated resistance and demonstrates potent inhibitory activity against cell lines harboring this mutation.[1][3]
Clinical Validation: T790M as a Mechanism of Acquired Resistance to this compound
Clinical data from studies evaluating this compound in EGFR-mutant NSCLC have identified the T790M mutation as a key mechanism of acquired resistance.[4][5] In a phase II study of this compound in patients with EGFR exon 20 insertion mutations, acquired T790M mutations were detected in patients who developed resistance to the treatment.[4][6]
Clinical Efficacy of this compound in EGFR Exon 20 Mutant NSCLC (ZENITH20 Trial)
The ZENITH20 trial was a phase 2 study evaluating the efficacy of this compound in patients with advanced NSCLC harboring EGFR or HER2 exon 20 insertion mutations. While this trial did not specifically enroll a T790M-positive cohort, the emergence of T790M as a resistance mechanism was a key observation.
| Parameter | This compound (ZENITH20 Cohort 1) | Reference |
| Objective Response Rate (ORR) | 14.8% | [7] |
| Disease Control Rate (DCR) | 68.7% | [7] |
| Median Progression-Free Survival (PFS) | 4.2 months | [7] |
| Median Duration of Response (DoR) | 7.4 months | [7] |
It is important to note that patients with a pre-existing T790M mutation were excluded from this trial, highlighting that T790M is recognized as a primary resistance mechanism to this compound.[6]
Osimertinib: The Standard of Care for T790M-Positive NSCLC
Osimertinib is a third-generation, irreversible EGFR TKI that has demonstrated significant efficacy in patients with T790M-positive NSCLC who have progressed on first- or second-generation EGFR TKIs.
Clinical Efficacy of Osimertinib in T790M-Positive NSCLC (AURA3 Trial)
The AURA3 phase III clinical trial compared the efficacy of Osimertinib with platinum-based chemotherapy in patients with T790M-positive advanced NSCLC who had progressed after first-line EGFR-TKI therapy.
| Parameter | Osimertinib | Platinum-Pemetrexed Chemotherapy | Reference |
| Objective Response Rate (ORR) | 71% | 31% | [8][9] |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | [8][9] |
| Median Overall Survival (OS) | 26.8 months | 22.5 months | [10] |
The results of the AURA3 trial firmly established Osimertinib as the standard of care for this patient population, demonstrating superior efficacy and a more favorable safety profile compared to chemotherapy.[8][9][10]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of EGFR TKIs on NSCLC cell lines.
Methodology:
-
Cell Seeding: NSCLC cells (e.g., PC-9, H1975) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the EGFR TKI (e.g., this compound, Osimertinib) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[11]
-
Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490-570 nm using a microplate reader.[4][11]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the drug concentration.
Western Blotting for EGFR Signaling Pathway
Objective: To assess the effect of EGFR TKIs on the phosphorylation of EGFR and downstream signaling proteins.
Methodology:
-
Cell Lysis: NSCLC cells are treated with the EGFR TKI for a specified time, and then lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., total and phosphorylated AKT and ERK) overnight at 4°C.[12]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]
In Vivo Xenograft Model
Objective: To evaluate the in vivo antitumor activity of EGFR TKIs in a mouse model.
Methodology:
-
Cell Implantation: NSCLC cells (e.g., H1975) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into treatment groups and treated with the EGFR TKI or vehicle control via oral gavage or other appropriate routes.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing the Impact of T790M on EGFR Signaling and Treatment
References
- 1. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 Studies of this compound, an Irreversible Pan-HER Tyrosine Kinase Inhibitor in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. mdpi.com [mdpi.com]
- 9. onclive.com [onclive.com]
- 10. targetedonc.com [targetedonc.com]
- 11. MTT assay [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
Poziotinib: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Poziotinib, a novel, orally available, irreversible tyrosine kinase inhibitor (TKI), has demonstrated significant antitumor activity against cancers harboring epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) exon 20 insertion mutations. These mutations are notoriously resistant to conventional TKIs. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies, to inform preclinical and clinical research.
Data Presentation: Quantitative Efficacy
The following tables summarize the in vitro potency and in vivo clinical efficacy of this compound, offering a comparative perspective against other relevant TKIs.
Table 1: In Vitro Potency (IC50) of this compound and Comparator TKIs in EGFR and HER2 Exon 20 Insertion Mutant Cell Lines
| Cell Line | Mutation | This compound IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | Mobocertinib IC50 (nM) |
| Ba/F3 | EGFR A767_V769dupASV | 1.0 | 40.0 | 100.0 | - |
| Ba/F3 | EGFR D770_N771insSVD | 1.0 | - | - | - |
| Ba/F3 | EGFR H773_V774insH | 1.0 | - | - | - |
| Ba/F3 | HER2 A775_G776insYVMA | 1.9 | 11.4 | 380.0 | - |
| H1781 | HER2 G776>VC | - | - | - | Sensitive |
| CUTO14 | EGFR A767dupASV | 1.84 | 27.6 | - | - |
| YUL-0019 | EGFR N771delinsFH | 0.30 | >100 | - | - |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent drug. Data is compiled from multiple preclinical studies.[1][2]
Table 2: In Vivo Clinical Efficacy of this compound and Other Approved Agents in Patients with Previously Treated EGFR/HER2 Exon 20 Mutant NSCLC
| Drug | Target | Trial Name (NCT ID) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) (months) |
| This compound | EGFR exon 20 | ZENITH20 (NCT03318939) | 14.8% - 32% | 4.2 - 5.5 |
| This compound | HER2 exon 20 | Phase II (NCT03066206) | 27% | 5.5 |
| Mobocertinib | EGFR exon 20 | Phase I/II (NCT02716116) | 28% | 7.3 |
| Amivantamab | EGFR exon 20 | CHRYSALIS (NCT02609776) | 40% | 8.3 |
*Efficacy of this compound in EGFR exon 20 mutated NSCLC varied based on the insertion location, with "near-loop" insertions showing a higher response rate (46%) compared to "far-loop" insertions (0%).[3][4][5][6][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Cell Viability (MTT) Assay
This protocol outlines the measurement of cell viability and proliferation in response to TKI treatment.
-
Cell Seeding: Plate cells (e.g., Ba/F3 or patient-derived cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound or comparator drugs. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Formazan Solubilization: Incubate for 3-4 hours at 37°C, then add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Patient-Derived Xenograft (PDX) Model
This protocol describes the establishment and use of PDX models to evaluate the in vivo efficacy of this compound.
-
Animal Model: Use immunodeficient mice, such as NOD-scid gamma (NSG) mice, aged 6-8 weeks.
-
Tumor Implantation: Surgically implant fresh, patient-derived tumor fragments (approximately 2-3 mm³) subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a specified dose and schedule (e.g., 16 mg/kg daily). The control group receives a vehicle solution.[5]
-
Efficacy Evaluation: Continue treatment for a defined period and monitor tumor growth and animal well-being. The primary efficacy endpoint is often tumor growth inhibition.
-
Data Analysis: Compare the mean tumor volume between the treated and control groups to determine the antitumor efficacy of the compound.
Mandatory Visualizations
Signaling Pathway
This compound exerts its antitumor effect by irreversibly binding to the kinase domain of EGFR and HER2, thereby inhibiting their activation and downstream signaling. This leads to the suppression of key pathways that drive cell proliferation and survival, namely the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound is active in EGFR exon 20 mutant non-small cell lung cancer with efficacy highly dependent on insertion location | MD Anderson Cancer Center [mdanderson.org]
- 4. This compound for EGFR exon 20 mutant NSCLC: clinical efficacy, resistance mechanisms and impact of insertion location on drug sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Matching-adjusted indirect comparison of amivantamab vs mobocertinib in platinum-pretreated EGFR Exon 20 insertion-mutated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matching-adjusted indirect comparison (MAIC) of mobocertinib versus amivantamab in patients with non–small cell lung cancer (NSCLC) with <em>EGFR</em> exon 20 insertions (ex20ins). - ASCO [asco.org]
- 8. ispor.org [ispor.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
